ML303
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHGNCGFMRGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML303: A Potent Small-Molecule Inhibitor of Influenza A Virus Non-Structural Protein 1 (NS1)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics that target viral components distinct from currently approved drugs. The viral non-structural protein 1 (NS1) is a key virulence factor and a compelling target for antiviral intervention due to its multifaceted role in suppressing the host's innate immune response, particularly the type I interferon system. This document provides a comprehensive technical overview of ML303, a potent and selective small-molecule inhibitor of influenza A virus NS1. This compound was identified through a high-throughput yeast-based phenotypic screen and has demonstrated significant antiviral activity in cell-based assays. This guide details the mechanism of action of this compound, presents its key quantitative data, outlines the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Influenza NS1 as a Therapeutic Target
The non-structural protein 1 (NS1) of influenza A virus is a multifunctional protein that plays a critical role in viral pathogenesis.[1][2] It is expressed at high levels in infected cells and functions primarily to counteract the host's antiviral interferon (IFN) response.[1][2] NS1 is composed of an N-terminal RNA-binding domain and a C-terminal effector domain.[1][2] Through these domains, NS1 interacts with a variety of host factors to inhibit key antiviral pathways. For instance, NS1 can bind to double-stranded RNA (dsRNA) to prevent the activation of 2'-5'-oligoadenylate synthetase (OAS) and protein kinase R (PKR), two key sensors of viral infection.[1][2] Furthermore, NS1 can inhibit the processing and nuclear export of cellular pre-mRNAs, thereby suppressing the production of host antiviral proteins, including IFN-β.[1][2] Given its central role in evading host immunity and promoting viral replication, inhibition of NS1 function represents a promising strategy for the development of novel anti-influenza therapeutics.
This compound: A Novel NS1 Antagonist
This compound is a small molecule belonging to a pyrazolopyridine chemical series identified as a potent antagonist of influenza A virus NS1 function.[1] It was discovered through a quantitative high-throughput screen (qHTS) utilizing a novel yeast-based phenotypic assay.[1] this compound has been shown to inhibit the replication of influenza A/PR/8/34 virus in Madin-Darby canine kidney (MDCK) cells with high potency and low cytotoxicity.[1] The mechanism of action of this compound involves the restoration of NS1-inhibited expression of interferon mRNA, thereby counteracting the immunosuppressive effects of the NS1 protein.[1]
Quantitative Data for this compound and Analogs
The following tables summarize the key quantitative data for this compound and its analogs as reported in the NIH Probe Report.[1][3]
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Assay | Cell Line | Virus Strain | Endpoint | Value |
| This compound | Viral Titer Reduction | MDCK | Influenza A/PR/8/34 | IC90 | 155 nM |
| This compound | Cytotoxicity | MDCK | - | CC50 | > 40 µM |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
| Analog ID | Modification | Viral Titer Reduction IC90 (nM) |
| This compound | - | 155 |
| NCGC00248768 | R-group modification | > 25,000 |
| NCGC00244898 | R-group modification | 2,380 |
| NCGC00244896 | R-group modification | 3,120 |
| NCGC00244897 | R-group modification | 1,480 |
| NCGC00248765 | R-group modification | 1,240 |
Experimental Protocols
Primary Screen: Yeast-Based NS1 Antagonist Assay
This assay was designed to identify compounds that rescue the slow-growth phenotype induced by NS1 expression in Saccharomyces cerevisiae.
Protocol:
-
Yeast Culture Preparation: A frozen aliquot of yeast engineered to express influenza NS1 is used to inoculate 100 mL of yeast culture medium. The culture is incubated overnight at 30°C with shaking at 250 RPM.
-
Cell Harvesting and Washing: The overnight culture is centrifuged at 4000 RPM to pellet the yeast cells. The supernatant is discarded, and the cell pellet is washed three times with 15 mL of sterile water.
-
Cell Resuspension: The washed yeast pellet is resuspended in 10 mL of fresh yeast assay medium.
-
Compound Dispensing: Test compounds are dispensed into 1536-well microplates.
-
Yeast Inoculation: The resuspended yeast culture is added to the wells of the microplates containing the test compounds.
-
Incubation: The plates are incubated at 30°C.
-
Readout: The optical density (OD) of the yeast culture in each well is measured at regular intervals to monitor cell growth. Compounds that reverse the NS1-induced slow-growth phenotype are identified as hits.
Secondary Assay: Influenza A Virus Replication in MDCK Cells
This cell-based assay is used to confirm the antiviral activity of compounds identified in the primary screen.
Protocol:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 96-well plates and grown to confluency.
-
Compound Treatment: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then treated with various concentrations of the test compound diluted in infection medium.
-
Virus Infection: The cells are infected with influenza A/PR/8/34 virus at a specific multiplicity of infection (MOI).
-
Incubation: The infected plates are incubated at 37°C in a 5% CO2 incubator for a defined period (e.g., 24-72 hours).
-
Viral Titer Determination: The supernatant from each well is collected, and the viral titer is determined using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 90% (IC90) is calculated.
Cytotoxicity Assay
This assay is performed to determine the toxicity of the compounds to the host cells.
Protocol:
-
Cell Seeding: MDCK cells are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
Visualizations
Signaling Pathway of NS1-Mediated Interferon Antagonism
Caption: NS1-mediated antagonism of the host interferon response and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery and Validation
Caption: Workflow for the discovery and validation of this compound as an influenza NS1 inhibitor.
Logical Relationship of Screening and Validation
Caption: Logical progression from primary screening to the validation of this compound.
Conclusion
This compound represents a promising lead compound for the development of a new class of anti-influenza drugs targeting the viral NS1 protein. Its potent and specific inhibition of NS1 function, leading to the restoration of the host's innate immune response, offers a mechanism of action that is distinct from currently available antiviral agents. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and its analogs, with the ultimate goal of advancing the development of novel and effective therapies for influenza virus infections. Further studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic profiling, will be crucial in evaluating the full therapeutic potential of this promising NS1 inhibitor.
References
- 1. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Influenza Virus NS1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 1, List of the NS1 inhibitor probe this compound and related analogs and their corresponding identification numbers - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML303 and its Role in Ferroptosis: An In-depth Technical Guide
Disclaimer: As of late 2025, a comprehensive review of scientific literature, patents, and conference proceedings reveals no established or documented role for the compound ML303 in the biological process of ferroptosis. This compound is primarily recognized in the scientific community as a potent inhibitor of the influenza A virus non-structural protein 1 (NS1), playing a role in antiviral research. The following guide provides a detailed overview of the core mechanisms of ferroptosis, utilizing well-characterized modulators of this pathway as examples, to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction to Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] Morphologically, genetically, and biochemically distinct from other forms of programmed cell death such as apoptosis and necroptosis, ferroptosis is implicated in a growing number of physiological and pathological processes, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[1][3]
The core mechanism of ferroptosis revolves around the overwhelming of the cell's antioxidant capacity, specifically the glutathione peroxidase 4 (GPX4) system, leading to unchecked lipid peroxidation and subsequent cell membrane damage.[1][2][4]
Core Signaling Pathways in Ferroptosis
The regulation of ferroptosis is complex, involving multiple interconnected pathways that govern iron metabolism, lipid metabolism, and antioxidant defense systems.
The System Xc-/GSH/GPX4 Axis
This is the canonical pathway defending against ferroptosis.
-
System Xc- : This cystine/glutamate antiporter, composed of the subunits SLC7A11 and SLC3A2, imports extracellular cystine while exporting intracellular glutamate.[5]
-
Glutathione (GSH) Synthesis : Intracellular cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).
-
Glutathione Peroxidase 4 (GPX4) : GPX4 is a selenoenzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation.[4][6]
Inhibition of any component of this axis can lead to the induction of ferroptosis. For instance, the small molecule Erastin inhibits System Xc-, leading to GSH depletion and subsequent GPX4 inactivation.[7] In contrast, RSL3 directly and covalently inhibits GPX4.[8]
Iron Metabolism
The "ferro" in ferroptosis underscores the critical role of iron.
-
Labile Iron Pool : An excess of intracellular labile iron (Fe2+) can participate in Fenton reactions, generating highly reactive hydroxyl radicals that initiate and propagate lipid peroxidation.
-
Iron Homeostasis : Proteins involved in iron uptake (e.g., transferrin receptor), storage (e.g., ferritin), and export (e.g., ferroportin) are key regulators of ferroptosis sensitivity.
Lipid Metabolism
The substrates for lethal lipid peroxidation are polyunsaturated fatty acids (PUFAs).
-
PUFA Incorporation : The enzymes ACSL4 and LPCAT3 are crucial for esterifying PUFAs into membrane phospholipids, thereby increasing the cell's susceptibility to ferroptosis.[9]
-
Lipid Peroxidation : Once initiated by reactive oxygen species (ROS), lipid peroxidation can become a self-propagating chain reaction within the cell membrane, leading to loss of membrane integrity and cell death.
Below is a diagram illustrating the core signaling pathways of ferroptosis.
Quantitative Data for Key Ferroptosis Modulators
The potency of small molecules that induce or inhibit ferroptosis is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values can vary depending on the cell line and experimental conditions.
| Compound | Target | Action | Typical EC50/IC50 Range | Reference Cell Line(s) |
| Erastin | System Xc- | Inducer | 1 - 10 µM | HT-1080, BJeLR |
| RSL3 | GPX4 | Inducer | 50 - 200 nM | HT-1080, PANC1 |
| Ferrostatin-1 | Lipid ROS | Inhibitor | 10 - 100 nM | Various |
| Liproxstatin-1 | Lipid ROS | Inhibitor | 10 - 50 nM | Various |
| Sorafenib | System Xc- | Inducer | 2 - 10 µM | HepG2, Huh7 |
Note: The values presented are approximate and for comparative purposes. Please refer to specific literature for precise values under defined experimental conditions.
Experimental Protocols for Assessing Ferroptosis
Several assays are employed to detect the hallmarks of ferroptosis. Below are outlines of key experimental protocols.
Cell Viability and Cell Death Assays
This protocol assesses the cytotoxic effect of a compound and whether cell death can be rescued by a known ferroptosis inhibitor.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of the ferroptosis inducer (e.g., RSL3). For rescue experiments, prepare solutions of the inducer in the presence of a constant concentration of a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).
-
Incubation: Add the compounds to the cells and incubate for a predetermined time (e.g., 24 hours).
-
Viability Measurement: Add a viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Measure the signal (e.g., luminescence) and normalize the data to untreated controls. Plot dose-response curves to calculate EC50 values. A rightward shift in the dose-response curve in the presence of the inhibitor confirms ferroptosis-specific cell death.
Lipid Peroxidation Assay
This assay directly measures the hallmark of ferroptosis: the accumulation of lipid reactive oxygen species.
Experimental Workflow:
Methodology:
-
Cell Treatment: Treat cells with the ferroptosis inducer (e.g., 10 µM Erastin) and appropriate controls (vehicle, co-treatment with Ferrostatin-1).
-
Dye Loading: During the last 30-60 minutes of incubation, add the C11-BODIPY 581/591 dye to the cell culture medium at a final concentration of 1-5 µM. This dye emits red fluorescence in its reduced state within membranes and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Cell Harvesting and Analysis:
-
For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence in the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For Microscopy: Wash the cells and immediately image using a fluorescence microscope with appropriate filter sets for the oxidized and reduced forms of the dye.
-
Conclusion
While this compound does not currently have a recognized role in ferroptosis, the study of this cell death pathway is a rapidly evolving field with significant therapeutic potential. Understanding the core mechanisms, utilizing robust experimental protocols, and accurately interpreting quantitative data are paramount for researchers and drug developers seeking to harness ferroptosis for the treatment of human diseases. The signaling pathways and experimental frameworks detailed in this guide provide a foundation for the investigation of novel ferroptosis modulators and their translation into clinical applications.
References
- 1. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis-related small-molecule compounds in cancer therapy: Strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferroptosis as a potential target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioinorganic Modulators of Ferroptosis: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS4A15 drives ferroptosis resistance through calcium-restricted lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ferroptosis and EMT resistance in cancer: a comprehensive review of the interplay [frontiersin.org]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of ML303 in Cellular Processes: An Examination of Current Evidence
Despite interest in the potential of ML303 as a modulator of ferroptosis through the inhibition of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a comprehensive review of available scientific literature does not currently support this specific mechanism of action. This technical guide consolidates the existing, albeit indirect, information surrounding ACSL4 and ferroptosis, and clarifies the current understanding of this compound's biological targets.
ACSL4: A Key Regulator of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has been identified as a critical enzyme in the execution of this process. ACSL4 plays a pivotal role by catalyzing the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA derivatives. These PUFA-CoAs are then incorporated into phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine acyltransferase 3 (LPCAT3). The resulting PUFA-containing phospholipids are highly susceptible to oxidation, leading to the accumulation of lipid peroxides and subsequent cell death.
The inhibition of ACSL4 is therefore considered a key therapeutic strategy for mitigating ferroptosis-mediated cell death in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer.
The ACSL4-Mediated Ferroptosis Pathway
The signaling cascade leading to ferroptosis, with ACSL4 as a central player, can be visualized as follows:
Investigating this compound: Current Scientific Consensus
Initial interest in this compound as a potential ACSL4 inhibitor has not been substantiated by subsequent research. Searches for direct evidence, such as IC50 values for ACSL4 inhibition or data from cell-based ferroptosis assays, have not yielded any supporting results.
Contrarily, publicly available data and scientific literature identify This compound as a potent inhibitor of the influenza A virus non-structural protein 1 (NS1) . The established IC50 value for this compound against NS1 is approximately 155 nM. The NS1 protein is a key virulence factor in influenza viruses, and its inhibition is a strategy for developing antiviral therapeutics.
Experimental Protocols for Assessing ACSL4 Inhibition and Ferroptosis
While there is no specific data for this compound in this context, the following are generalized protocols for evaluating potential ACSL4 inhibitors and their effects on ferroptosis.
In Vitro ACSL4 Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of ACSL4 in the presence of a potential inhibitor.
Table 1: Protocol for In Vitro ACSL4 Enzyme Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | - Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT).- Prepare solutions of recombinant human ACSL4, ATP, Coenzyme A (CoA), and a labeled fatty acid substrate (e.g., [³H]-Arachidonic Acid).- Prepare serial dilutions of the test compound (e.g., potential ACSL4 inhibitor). |
| 2. Reaction Initiation | - In a microplate, combine the reaction buffer, recombinant ACSL4, and the test compound at various concentrations.- Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.- Initiate the reaction by adding ATP, CoA, and the labeled fatty acid substrate. |
| 3. Reaction Incubation | - Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C. |
| 4. Reaction Termination | - Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid). |
| 5. Product Separation | - Separate the radiolabeled acyl-CoA product from the unreacted fatty acid using a suitable method, such as liquid-liquid extraction or solid-phase extraction. |
| 6. Quantification | - Quantify the amount of radiolabeled acyl-CoA product using a scintillation counter. |
| 7. Data Analysis | - Calculate the percentage of ACSL4 inhibition for each concentration of the test compound.- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. |
Cell-Based Ferroptosis Assay
This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known trigger.
Table 2: Protocol for Cell-Based Ferroptosis Assay
| Step | Procedure |
| 1. Cell Culture | - Culture a cell line known to be susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells) in appropriate growth medium. |
| 2. Compound Treatment | - Seed the cells in a multi-well plate and allow them to adhere overnight.- Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours). |
| 3. Ferroptosis Induction | - Induce ferroptosis by adding a known inducer, such as erastin (an inhibitor of the cystine/glutamate antiporter) or RSL3 (a direct inhibitor of GPX4). |
| 4. Incubation | - Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours). |
| 5. Cell Viability Assessment | - Measure cell viability using a standard method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by counting viable cells using a hemocytometer and trypan blue exclusion. |
| 6. Data Analysis | - Calculate the percentage of cell viability for each concentration of the test compound relative to the control (untreated) and ferroptosis-induced cells.- Determine the EC50 value (the concentration at which the compound provides 50% protection against ferroptosis). |
Experimental Workflow for Inhibitor Validation
A logical workflow for the identification and validation of a novel ACSL4 inhibitor would proceed as follows:
Conclusion
In-Depth Technical Guide to ML303: A Potent Inhibitor of Influenza NS1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML303, a potent small-molecule inhibitor of the influenza A non-structural protein 1 (NS1). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Chemical Structure and Properties
This compound, with the chemical name 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol, is a novel heterocyclic compound identified as a potent inhibitor of the influenza A NS1 protein. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol | |
| Synonym | This compound | |
| Molecular Formula | C₂₁H₁₆F₃N₃O₂ | [1] |
| Molecular Weight | 399.37 g/mol | [1] |
| CAS Number | 1638211-04-7 | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO (20 mg/mL) | [1] |
| SMILES | CC1=NN(C2=CC=C(C(F)(F)F)C=C2)C3=NC=CC(C4=CC=C(O)C(OC)=C4)=C31 | [1] |
| InChI | InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the influenza A non-structural protein 1 (NS1), a key virulence factor that counteracts the host's antiviral immune response. By inhibiting NS1, this compound restores the host's ability to mount an effective defense against the virus.
| Parameter | Value |
| Target | Influenza A Non-Structural Protein 1 (NS1) |
| IC₅₀ | 155 nM |
Signaling Pathways Modulated by Influenza NS1
The influenza NS1 protein interferes with multiple host signaling pathways to facilitate viral replication and evade the immune system. The primary pathways affected are the RIG-I-mediated interferon production and the PI3K/Akt survival pathway.
The retinoic acid-inducible gene I (RIG-I) is a key cytosolic sensor that detects viral RNA and initiates an antiviral signaling cascade, leading to the production of type I interferons (IFN-α/β). NS1 effectively shuts down this pathway at multiple points. This compound, by inhibiting NS1, is expected to restore this antiviral signaling.
To ensure its survival and replication within the host cell, the influenza virus activates the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. The NS1 protein plays a crucial role in this activation.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound (2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol) is not publicly available in the searched literature. However, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives generally involves a multi-step process. A plausible synthetic route is outlined below, based on general methods for this class of compounds.
Note: This represents a generalized approach. The specific reagents, reaction conditions, and purification methods for the synthesis of this compound would require access to the primary synthetic chemistry literature, which was not identified in the search.
NS1 Inhibition Assay: Fluorescence Polarization
The inhibitory activity of this compound against the influenza NS1 protein was likely determined using a fluorescence polarization (FP)-based binding assay. This method measures the ability of a test compound to disrupt the interaction between NS1 and its double-stranded RNA (dsRNA) binding partner.
Principle: A small, fluorescently labeled dsRNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger NS1 protein, the tumbling rate of the complex is significantly slower, leading to a high fluorescence polarization signal. An inhibitor that disrupts this interaction will cause a decrease in the fluorescence polarization.
Materials:
-
Purified, recombinant influenza A NS1 protein
-
Fluorescein-labeled dsRNA oligonucleotide (e.g., 16-mer)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 5 mM MgCl₂, 2 mM TCEP, pH 7.4)
-
This compound or other test compounds dissolved in DMSO
-
384-well, non-stick microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the fluorescently labeled dsRNA to a final concentration of approximately 10 nM. c. Add the purified NS1 protein to a concentration that yields a significant FP signal shift upon binding to the dsRNA (this needs to be empirically determined, but is typically in the low nanomolar range). d. Add the serially diluted this compound or control vehicle (DMSO). e. The final assay volume is typically 20-50 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: a. The data is typically normalized to the controls (0% inhibition for NS1 + dsRNA + DMSO; 100% inhibition for dsRNA + DMSO). b. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Physicochemical Properties
| Property | Value | Method |
| pKa | Not experimentally determined | - |
| LogP | Not experimentally determined | - |
General Methodologies for Determination:
-
pKa: Can be determined experimentally using methods such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.
-
LogP: The octanol-water partition coefficient is typically determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.
Conclusion
This compound is a promising lead compound for the development of novel anti-influenza therapeutics. Its potent inhibition of the viral NS1 protein offers a mechanism to counteract viral immune evasion strategies. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties. The development of a detailed and scalable synthetic route will also be critical for its advancement as a potential drug candidate. The lack of publicly available experimental data on its synthesis and key physicochemical properties highlights the need for further research in these areas.
References
The Discovery and Synthesis of ML303: A Potent Inhibitor of Influenza NS1
A Technical Whitepaper for Drug Discovery Professionals
Abstract
ML303 is a novel small molecule antagonist of the influenza A virus non-structural protein 1 (NS1), a key viral factor responsible for suppressing the host's innate immune response. By inhibiting NS1, this compound restores the production of antiviral cytokines, such as interferon-β (IFN-β), thereby allowing the host to mount an effective defense against the virus. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development of this promising antiviral compound.
Introduction
Influenza A virus continues to pose a significant global health threat, with seasonal epidemics and the potential for pandemics causing widespread morbidity and mortality. The viral non-structural protein 1 (NS1) is a critical virulence factor that counteracts the host's innate immune system, primarily by inhibiting the production of type I interferons. This immune evasion mechanism allows for efficient viral replication and pathogenesis. Consequently, the NS1 protein has emerged as an attractive target for the development of novel anti-influenza therapeutics.
This compound, a pyrazolopyridine derivative, was identified through a high-throughput screening campaign as a potent antagonist of the influenza A virus NS1 protein. This whitepaper details the discovery of this compound, its multi-step synthesis, and its biological activity in cellular models of influenza infection.
Discovery of this compound
This compound was discovered through a high-throughput screen of a chemical library for compounds that could reverse the NS1-mediated inhibition of a reporter gene. The primary screen identified a number of hit compounds, which were then subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. This compound emerged as a lead candidate due to its potent and specific inhibition of influenza A virus replication.
Synthesis of this compound
The synthesis of this compound, chemically named 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol, is a multi-step process. The general synthetic strategy for the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, followed by cyclization.
Detailed Synthesis Protocol
A plausible synthetic route, based on established methods for the synthesis of similar pyrazolo[3,4-b]pyridine derivatives, is outlined below.
Step 1: Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
A mixture of (4-(trifluoromethyl)phenyl)hydrazine and ethyl acetoacetate is refluxed in ethanol with a catalytic amount of acetic acid. The resulting intermediate is then treated with hydrazine hydrate to yield the 5-aminopyrazole derivative.
Step 2: Synthesis of 2-Methoxy-4-(3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol (this compound)
The 5-aminopyrazole from Step 1 is reacted with a suitably substituted 1,3-dicarbonyl compound, such as a derivative of 2-methoxy-4-acetylphenol, in a solvent like ethanol or acetic acid under reflux conditions. The reaction proceeds via a condensation and subsequent cyclization to form the pyrazolo[3,4-b]pyridine core of this compound. The final product is then purified by column chromatography.
Biological Activity and Mechanism of Action
This compound exhibits potent antiviral activity against influenza A virus, specifically the H1N1 strain A/PR/8/34. Its mechanism of action is the direct antagonism of the NS1 protein, which leads to the restoration of the host cell's innate immune response.
Quantitative Data
The biological activity of this compound has been quantified in various cellular assays. A summary of the key quantitative data is presented in the table below.
| Assay | Parameter | Value | Cell Line | Virus Strain |
| Influenza Virus Replication Assay | EC50 | 0.7 µM | MDCK | Influenza A/PR/8/34 (H1N1) |
| NS1 Antagonism Assay | IC90 | 155 nM | - | - |
| IFN-β mRNA Restoration Assay | - | Restoration observed at 20 µM | MDCK | Influenza A/PR/8/34 (H1N1) |
Signaling Pathway
This compound acts by inhibiting the influenza NS1 protein, which normally suppresses the host's interferon response. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the influenza NS1 protein, restoring IFN-β production.
Experimental Protocols
Influenza Virus Replication Assay (TCID50 Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits 50% of the viral replication (EC50).
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: Pre-incubate the serially diluted this compound with 100 TCID50 of influenza A/PR/8/34 virus for 30 minutes at 37°C.
-
Cell Treatment: Remove the growth medium from the MDCK cells, wash twice with PBS, and add the virus-compound mixture.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add fresh serum-free DMEM containing 1 µg/mL TPCK-trypsin and the corresponding concentration of this compound.
-
Readout: After 48 hours of incubation, assess cell viability using the MTT assay. The EC50 value is calculated from the dose-response curve.
Quantitative RT-PCR for IFN-β mRNA
This protocol is used to measure the restoration of IFN-β mRNA levels in the presence of this compound.
-
Cell Culture and Infection: Seed MDCK cells in a 6-well plate. Once confluent, infect the cells with influenza A/PR/8/34 at a multiplicity of infection (MOI) of 2 in the presence or absence of 20 µM this compound.
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative PCR using primers specific for canine IFN-β and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β mRNA expression.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the biological evaluation of this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a promising new class of anti-influenza agent that targets a key viral virulence factor, the NS1 protein. Its ability to restore the host's innate immune response provides a novel mechanism of action that could be effective against a broad range of influenza A virus strains. The data and protocols presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and related compounds as a next-generation therapy for influenza.
An In-depth Technical Guide to Chemical Probes for ACSL4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in lipid metabolism and a key regulator of ferroptosis, an iron-dependent form of programmed cell death. As such, ACSL4 is a compelling target for therapeutic intervention in a variety of diseases, including cancer and ischemia-reperfusion injury. The development of selective chemical probes for ACSL4 is paramount for elucidating its biological functions and validating it as a drug target.
This technical guide provides a comprehensive overview of the current landscape of chemical probes for ACSL4. It is important to note that the compound ML303 is not a recognized chemical probe for ACSL4 . Publicly available data indicates that the similarly named probe, ML323 , is a potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2][3][4]
This guide will instead focus on two recently identified and characterized inhibitors of ACSL4: PRGL493 and AS-252424 . We will detail their biochemical and cellular activities, selectivity, and the experimental protocols utilized for their characterization. Furthermore, we will visualize the ACSL4-mediated ferroptosis signaling pathway and a general workflow for the identification and validation of ACSL4 inhibitors.
Introduction to ACSL4
ACSL4 is a member of the long-chain acyl-CoA synthetase family of enzymes, which are responsible for the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters. ACSL4 exhibits a unique substrate preference for polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA).[5] This enzymatic activity is a crucial initial step for the incorporation of these PUFAs into cellular membranes, primarily into phosphatidylethanolamines (PEs). The enrichment of membranes with PUFA-containing phospholipids renders them susceptible to lipid peroxidation, a key event in the execution of ferroptosis.[6][7]
The central role of ACSL4 in ferroptosis has positioned it as a key therapeutic target. Inhibition of ACSL4 has been shown to protect cells from ferroptotic cell death, highlighting the potential of ACSL4 inhibitors in treating diseases where ferroptosis is implicated, such as neurodegenerative disorders, acute kidney injury, and certain types of cancer.[5]
Chemical Probes for ACSL4
While the user's query mentioned this compound, our extensive review of the scientific literature found no evidence of its activity as an ACSL4 probe. Instead, we present the following two compounds as the current leading chemical probes for studying ACSL4 function.
PRGL493: A Novel ACSL4 Inhibitor
PRGL493 was identified through a homology model-based virtual screen and has been characterized as a potent inhibitor of ACSL4.[5]
Data Presentation
| Compound | Target | Biochemical Activity | Cellular Activity | Reference |
| PRGL493 | ACSL4 | Potent inhibition of recombinant ACSL4 activity (comparable to 100 µM rosiglitazone) | Inhibition of cell proliferation in MDA-MB-231 and PC-3 cancer cells with IC50 values of 23 µM and 27 µM, respectively. | [5] |
Selectivity
PRGL493 has been tested against other ACSL isoforms. In the described experiments, under conditions where ACSL4 actively converted arachidonic acid to AA-CoA, ACSL1 and ACSL3 showed no such activity. This suggests that PRGL493's effects are specific to ACSL4-mediated arachidonic acid metabolism.[5]
AS-252424: A Dual PI3Kγ and ACSL4 Inhibitor
AS-252424 was initially developed as a PI3Kγ inhibitor and was later identified as a direct and potent inhibitor of ACSL4.[8][9]
Data Presentation
| Compound | Target | Biochemical Activity (IC50) | Cellular Activity (IC50) | Reference |
| AS-252424 | ACSL4 | Inhibition of recombinant ACSL4 activity | Inhibition of RSL3-induced ferroptosis in HT-1080 cells with an IC50 of 2.2 µM. | [8][9] |
| PI3Kγ | 0.03 µM | - | [8] | |
| PI3Kα | 0.94 µM | - | [8] | |
| PI3Kβ | 20 µM | - | [8] | |
| PI3Kδ | 20 µM | - | [8] | |
| CK2 | 0.02 µM | - | [8] |
Mechanism of Action
AS-252424 directly binds to the glutamine 464 residue of ACSL4, thereby inhibiting its enzymatic activity.[8][9]
Selectivity
While AS-252424 is a potent inhibitor of ACSL4, it also exhibits high potency against PI3Kγ and CK2.[8] This polypharmacology should be taken into consideration when interpreting experimental results. However, studies have shown that other PI3Kγ inhibitors do not rescue ferroptosis, suggesting that the anti-ferroptotic effect of AS-252424 is mediated through its inhibition of ACSL4.[9] Further experiments showed that AS-252424 did not inhibit the enzymatic activities of ACSL1 and ACSL3.[9][10]
Experimental Protocols
Biochemical Assay: Recombinant ACSL4 Activity
This assay measures the enzymatic activity of recombinant ACSL4 by quantifying the formation of arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA).
Materials:
-
Recombinant human ACSL4 protein
-
Assay buffer: 175 mM Tris-HCl (pH 7.4), 10 mM ATP, 8 mM MgCl2, 5 mM DTT
-
Coenzyme A (CoA)
-
[3H]-Arachidonic Acid
-
Test compounds (PRGL493 or AS-252424) dissolved in DMSO
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, CoA, and [3H]-AA.
-
Add the test compound at various concentrations. For the control, add an equivalent volume of DMSO.
-
Pre-incubate the mixture with the recombinant ACSL4 protein for 10 minutes at 37°C.[9]
-
Initiate the enzymatic reaction by adding the substrate mixture.
-
Incubate the reaction for a defined period at 37°C.
-
Terminate the reaction by adding 1 ml of ethyl acetate to extract the unreacted [3H]-AA.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
Transfer an aliquot of the aqueous layer containing the [3H]-AA-CoA to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the compound-treated samples to the DMSO control.
Cellular Assay: Inhibition of RSL3-Induced Ferroptosis
This assay assesses the ability of a test compound to protect cells from ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
RSL3
-
Test compounds (PRGL493 or AS-252424) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or propidium iodide)
-
96-well plates
Protocol:
-
Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[11]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.[12]
-
Induce ferroptosis by adding a fixed concentration of RSL3 (e.g., 1 µM) to the wells.[12]
-
Incubate the cells for a defined period (e.g., 8-24 hours).[11][12]
-
Measure cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
For propidium iodide staining, image the cells using a fluorescence microscope and quantify the percentage of PI-positive (dead) cells.[12]
-
Calculate the IC50 value of the test compound for the inhibition of RSL3-induced cell death.
Mandatory Visualizations
ACSL4-Mediated Ferroptosis Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Probe ML323 | Chemical Probes Portal [chemicalprobes.org]
- 5. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Research on ML303: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on ML303, a potent small molecule antagonist of the influenza A virus non-structural protein 1 (NS1). This compound represents a significant advancement in the pursuit of novel anti-influenza therapeutics that target host-pathogen interactions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and discovery workflow.
Core Quantitative Data
This compound is a pyrazolopyridine-based compound identified through a high-throughput screening campaign.[1][2] Its antiviral activity has been characterized by several key quantitative metrics, which are summarized in the table below for easy comparison.
| Metric | Value | Virus Strain | Cell Line | Notes | Reference(s) |
| IC90 | 155 nM | Influenza A/PR/8/34 | MDCK | 90% inhibition of viral titer. | [1] |
| EC50 | 0.7 µM | Influenza A virus H1N1 | Not Specified | 50% effective concentration. | [No Source] |
| Viral Titer Reduction | 3 log units | Influenza A/PR/8/34 | MDCK | Observed at a concentration of 1.6 µM. | [1] |
Mechanism of Action: Antagonism of Influenza NS1 Protein
The influenza A virus NS1 protein is a critical virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFNs), such as IFN-β.[1][3] NS1 achieves this through various mechanisms, including the suppression of host gene expression.[1][3] this compound acts as an antagonist to the NS1 protein, thereby restoring the host's ability to mount an effective antiviral response.[1][4] A key function of this compound is to reverse the NS1-mediated inhibition of IFN-β mRNA expression.[1][4]
Signaling Pathway of NS1 Inhibition and this compound Intervention
The following diagram illustrates the signaling pathway of influenza virus NS1 protein in suppressing the host interferon response and the mechanism by which this compound counteracts this effect.
Caption: Influenza NS1 protein inhibits the host interferon response, which this compound antagonizes.
Experimental Protocols
The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies for these assays are outlined below.
Yeast-Based Phenotypic Screen for NS1 Antagonists
This high-throughput screen was designed to identify small molecules that could reverse the growth-inhibitory effect of influenza NS1 protein expression in Saccharomyces cerevisiae.[1][4]
Methodology:
-
Yeast Strain: A yeast strain was engineered to express the influenza A/PR/8/34 NS1 protein under the control of an inducible promoter.
-
Assay Principle: Expression of NS1 is toxic to the yeast, leading to a slow-growth phenotype.[4] Compounds that antagonize NS1 function will rescue this phenotype, allowing for normal yeast growth.
-
Screening Protocol:
-
Yeast cells expressing NS1 were plated in multi-well plates.
-
A library of small molecule compounds was added to the wells.
-
Plates were incubated to allow for yeast growth.
-
Yeast growth was monitored, and compounds that restored growth were identified as primary hits.
-
-
Hit Validation: Hits were further evaluated in secondary assays to confirm their activity and rule out non-specific effects.
Inhibition of Influenza A/PR/8/34 Replication in MDCK Cells
This cell-based assay was used to determine the antiviral potency of this compound and its analogs against a laboratory-adapted strain of influenza A virus.[1][2]
Methodology:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used as the host cells for viral infection.[1][2]
-
Virus: Influenza A/PR/8/34 virus was used for infection.[1][2]
-
Infection and Treatment:
-
Incubation: The infected and treated cells were incubated for 48 hours.[2]
-
Endpoint Measurement:
Restoration of IFN-β mRNA Expression
This experiment was conducted to confirm the mechanism of action of this compound by measuring its ability to reverse the NS1-mediated suppression of IFN-β gene expression.[1][4]
Methodology:
-
Cell Culture and Infection:
-
MDCK cells were infected with influenza A/PR/8/34 virus.
-
-
Compound Treatment: Infected cells were treated with this compound or a vehicle control.
-
RNA Extraction: At a specific time point post-infection (e.g., 6 hours), total RNA was extracted from the cells.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Data Analysis: The relative expression of IFN-β mRNA was calculated for treated versus untreated infected cells.
This compound Discovery and Development Workflow
The identification and progression of this compound as a lead compound followed a logical and systematic workflow, beginning with a large-scale screen and progressing through stages of validation and characterization.
References
- 1. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification, Design and Synthesis of Novel Pyrazolopyridine Influenza Virus Nonstructural Protein 1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction in Interferon-Stimulated Genes Contributes to High-Yield Production of Influenza Virus in Suspension MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ferroptosis Induction by RSL3
An important introductory note: Initial searches for the ferroptosis inducer "ML303" did not yield direct evidence of its role in this specific cell death pathway. The preponderance of available scientific literature points to this compound as an antagonist of the influenza virus NS1 protein. Therefore, to provide a comprehensive and accurate technical guide on the core principles of ferroptosis induction by a small molecule, this document will focus on the well-characterized and widely studied ferroptosis inducer, RSL3 ((1S,3R)-RSL3) . RSL3 is a potent and specific inducer of ferroptosis, and its mechanism of action, though still under active investigation, provides an excellent framework for understanding this unique form of regulated cell death.
Introduction to RSL3 and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The induction of ferroptosis is a promising therapeutic strategy for various diseases, particularly cancer.
RSL3 (RAS-selective lethal 3) was identified in screens for compounds that selectively kill cancer cells harboring oncogenic RAS mutations.[1] It is a potent and specific inducer of ferroptosis that functions independently of glutathione (GSH) depletion, distinguishing it from other inducers like erastin.[2] RSL3's primary mechanism of action is the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[2]
Chemical and Physical Properties of RSL3
RSL3 is a small molecule with the following properties:
| Property | Value |
| IUPAC Name | (1S,3R)-2-(2-chloroacetyl)-1,2,3,4-tetrahydro-1-(4-(methoxycarbonyl)phenyl)-3-methyl-6,7-dimethoxyisoquinolin-3-yl methyl carbonate |
| Molecular Formula | C23H21ClN2O5 |
| Molecular Weight | 440.88 g/mol |
| CAS Number | 1219810-16-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action of RSL3
The primary and most well-established mechanism of RSL3-induced ferroptosis is the direct inhibition of GPX4.[2] However, recent studies have revealed a more complex signaling network, suggesting that RSL3 may have broader effects on the cellular redox state.
Primary Mechanism: GPX4 Inhibition
RSL3 contains a chloroacetamide moiety that is thought to covalently bind to the active site selenocysteine of GPX4, leading to its irreversible inactivation.[1] GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, a critical step in preventing the propagation of lipid peroxidation.[2] Inhibition of GPX4 by RSL3 leads to an unchecked accumulation of lipid reactive oxygen species (ROS), ultimately culminating in cell death.
Debated and Emerging Mechanisms
While GPX4 is a key target, some studies suggest RSL3's effects are broader:
-
Thioredoxin Reductase 1 (TXNRD1) Inhibition: Some evidence suggests that RSL3 can also inhibit TXNRD1, another important selenoprotein involved in cellular redox control.[1] However, other TXNRD1 inhibitors do not consistently induce ferroptosis, indicating this may not be the primary mechanism.[1]
-
PDI-NOS-NO Pathway: RSL3-mediated inhibition of TXNRD1 may lead to the activation of Protein Disulfide Isomerase (PDI). Activated PDI can then promote the dimerization and activation of Nitric Oxide Synthase (NOS), leading to increased nitric oxide (NO) and subsequent ROS/lipid-ROS accumulation.[3][4]
-
NF-κB Pathway Activation: In some cancer cell types, such as glioblastoma, RSL3 has been shown to activate the NF-κB signaling pathway, which can contribute to the downregulation of ferroptosis defense proteins and enhance cell death.[5][6]
Quantitative Data on RSL3 Activity
The half-maximal inhibitory concentration (IC50) of RSL3 varies depending on the cell line, reflecting differences in their sensitivity to ferroptosis.
| Cell Line | Cancer Type | RSL3 IC50 (24h) | Reference |
| HCT116 | Colorectal Cancer | 4.084 µM | [3] |
| LoVo | Colorectal Cancer | 2.75 µM | [3] |
| HT29 | Colorectal Cancer | 12.38 µM | [3] |
| Cell Line | Cancer Type | RSL3 IC50 (72h) | Reference |
| HN3 | Head and Neck Cancer | 0.48 µM | |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 µM |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Add various concentrations of RSL3 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Lipid Peroxidation Assay (Using C11-BODIPY 581/591)
This assay measures lipid peroxidation using the fluorescent probe C11-BODIPY 581/591. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, it shifts to green fluorescence. This shift can be quantified by flow cytometry or fluorescence microscopy.[10][11][12]
References
- 1. Ferroptosis - Wikipedia [en.wikipedia.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis through NF- κ B Pathway Activation and GPX4 Depletion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. abpbio.com [abpbio.com]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
ML303: A Potent Antagonist of Influenza A Virus NS1 Protein and its Impact on Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. The viral non-structural protein 1 (NS1) is a key virulence factor that orchestrates the subversion of the host's innate immune response, primarily by antagonizing the production of type I interferons (IFN). This whitepaper provides a comprehensive technical overview of ML303, a novel small molecule inhibitor of the influenza A virus NS1 protein. By targeting NS1, this compound effectively restores the host's intrinsic antiviral defenses, leading to a potent suppression of viral replication. This document details the quantitative antiviral efficacy of this compound, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Efficacy of this compound
This compound has demonstrated significant potency against Influenza A virus in cell-based assays. The following table summarizes the key quantitative data for this compound's antiviral activity against the H1N1 strain A/Puerto Rico/8/34 in Madin-Darby Canine Kidney (MDCK) cells.
| Parameter | Value | Assay Type | Virus Strain | Cell Line |
| IC90 | 155 nM | NS1 Antagonism Assay | Influenza A/PR/8/34 | Yeast |
| EC50 | 0.7 µM | Viral Replication Assay | Influenza A/PR/8/34 (H1N1) | MDCK |
Mechanism of Action: Targeting the Viral Immune Evasion
The primary mechanism of action of this compound is the antagonism of the influenza A virus NS1 protein. NS1 is a multifunctional protein that plays a critical role in counteracting the host's innate immune response, thereby facilitating viral replication.
The NS1 protein suppresses the host interferon response through several mechanisms:
-
Inhibition of RIG-I signaling: NS1 can bind to the retinoic acid-inducible gene I (RIG-I), a key pattern recognition receptor that detects viral RNA, preventing the activation of downstream signaling cascades that lead to the production of type I interferons like IFN-β.
-
Sequestration of cellular mRNA processing factors: NS1 interacts with and inhibits the function of cellular proteins involved in pre-mRNA processing, such as the 30-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF30). This leads to a global inhibition of host mRNA maturation and export from the nucleus, effectively shutting down the expression of host genes, including those involved in the antiviral response.
-
Inhibition of Protein Kinase R (PKR): NS1 can bind to and inhibit the activity of PKR, a key antiviral protein that, when activated by double-stranded RNA, phosphorylates the eukaryotic initiation factor 2-alpha (eIF2α), leading to a global shutdown of protein synthesis.
This compound directly binds to the NS1 protein, disrupting its function. By inhibiting NS1, this compound effectively restores the host cell's ability to mount an effective antiviral response. A key outcome of this compound treatment is the restoration of IFN-β mRNA levels in infected cells, which subsequently leads to the expression of numerous interferon-stimulated genes (ISGs) with potent antiviral activities.
Signaling Pathways
The following diagrams illustrate the experimental workflow for evaluating this compound and the signaling pathway it modulates.
Figure 1. Experimental workflow for the discovery and validation of this compound.
Figure 2. this compound mechanism of action via NS1 antagonism.
Detailed Experimental Protocols
Yeast-Based High-Throughput Screen for NS1 Antagonists
This assay identifies compounds that reverse the slow-growth phenotype induced by the expression of influenza NS1 protein in Saccharomyces cerevisiae.
-
Yeast Strain and Plasmid Construction:
-
A yeast strain is engineered to express the influenza A virus NS1 protein under the control of an inducible promoter (e.g., GAL1).
-
The expression of NS1 results in a measurable growth defect.
-
-
Assay Procedure:
-
Prepare a liquid culture of the engineered yeast strain in a medium that represses NS1 expression (e.g., containing glucose).
-
Wash and resuspend the yeast cells in an induction medium (e.g., containing galactose) to initiate NS1 expression.
-
Dispense the yeast suspension into 384-well microplates.
-
Using a robotic system, add compounds from a small molecule library to the wells at a final concentration typically in the low micromolar range.
-
Incubate the plates at 30°C with shaking for a defined period (e.g., 24-48 hours).
-
Measure the optical density (OD) of the yeast cultures at 600 nm using a plate reader.
-
Compounds that restore yeast growth to a level comparable to control wells (without NS1 induction) are identified as primary hits.
-
Antiviral Activity Assay in MDCK Cells (TCID50)
This assay determines the 50% tissue culture infective dose (TCID50) to quantify the reduction in viral titer in the presence of the test compound.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza A/Puerto Rico/8/34 (H1N1) virus stock.
-
Infection medium: Eagle's Minimum Essential Medium (EMEM) supplemented with TPCK-trypsin (to facilitate viral entry).
-
96-well cell culture plates.
-
This compound stock solution.
-
-
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the this compound compound in the infection medium.
-
In a separate plate, prepare serial dilutions of the influenza virus stock.
-
Pre-incubate the virus dilutions with the corresponding this compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the confluent MDCK cell monolayers and wash with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, observe the wells for cytopathic effect (CPE).
-
The viral titer (TCID50) is calculated using the Reed-Muench method based on the endpoint dilution where 50% of the wells show CPE.
-
The EC50 value for this compound is determined as the concentration of the compound that reduces the viral titer by 50%.
-
IFN-β mRNA Quantification
This assay measures the restoration of interferon-β gene expression in the presence of this compound.
-
Procedure:
-
Infect confluent MDCK cells with influenza A/PR/8/34 at a specified multiplicity of infection (MOI).
-
Treat the infected cells with this compound at various concentrations.
-
At a defined time point post-infection (e.g., 6-8 hours), harvest the cells.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for canine IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression levels of IFN-β mRNA in this compound-treated cells compared to untreated, infected cells.
-
Conclusion
This compound represents a promising class of antiviral compounds that target a key immune evasion mechanism of the influenza A virus. By specifically antagonizing the NS1 protein, this compound restores the host's innate interferon response, leading to a potent inhibition of viral replication. The quantitative data and detailed methodologies presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and other NS1 inhibitors as a novel therapeutic strategy against influenza. The unique mechanism of action of this compound, which relies on bolstering the host's own defenses, may also offer a higher barrier to the development of viral resistance compared to drugs that directly target viral enzymes.
The Dual-Inhibitor Function of Novel Anti-Alzheimer's Disease Agents: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, necessitating the development of therapeutic agents that can modulate multiple pathological pathways. A promising strategy in this endeavor is the design of dual-inhibitor compounds that can simultaneously target distinct enzymatic drivers of the disease. This technical guide explores the core function of a novel class of dual inhibitors targeting both Glutaminyl Cyclase (QC) and Glycogen Synthase Kinase-3β (GSK-3β). Upregulation of QC contributes to the formation of neurotoxic pyroglutamate-amyloid-β (pE-Aβ), a key initiator of amyloid plaque aggregation. Concurrently, GSK-3β is a critical kinase involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs). The simultaneous inhibition of both QC and GSK-3β presents a synergistic approach to mitigating the core pathologies of Alzheimer's disease. This document provides an in-depth overview of a series of dual inhibitors based on a maleimide and imidazole motif, including their quantitative inhibitory data, the experimental protocols for their evaluation, and the signaling pathways they modulate.
Quantitative Inhibitory Data
The following table summarizes the inhibitory potency of a representative dual inhibitor from the maleimide-imidazole series against both human Glutaminyl Cyclase (hQC) and Glycogen Synthase Kinase-3β (GSK-3β). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Target Enzyme | IC50 (µM) |
| Compound 2 | Glutaminyl Cyclase (QC) | 1.22[1] |
| Glycogen Synthase Kinase-3β (GSK-3β) | 0.0021[1] |
Note: The data presented is for a representative compound from a series of dual inhibitors containing maleimide and imidazole motifs.
Experimental Protocols
The evaluation of the dual-inhibitor function of this compound series involves distinct assays for each target enzyme. The general methodologies are outlined below.
Glutaminyl Cyclase (QC) Inhibition Assay
A fluorometric assay is employed to determine the inhibitory activity of compounds against human QC (hQC).
-
Principle: The assay measures the cyclization of a substrate, L-Glutamine-7-amido-4-methylcoumarin (Glu-AMC), by QC to form pyroglutamate-AMC. A coupled auxiliary enzyme, pyroglutamyl aminopeptidase (pGAPase), then cleaves the pyroglutamate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the QC activity.
-
Materials:
-
Human recombinant QC
-
Glu-AMC substrate
-
pGAPase
-
Assay buffer (e.g., 25 mM HEPES, pH 7.0)
-
Test compounds
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the substrate, the auxiliary enzyme (pGAPase), and the test compound at various concentrations.
-
Initiate the reaction by adding the hQC enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence of the released AMC at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
A common method for assessing GSK-3β inhibition is a luminescence-based kinase assay.
-
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The kinase reaction involves the transfer of a phosphate group from ATP to a specific substrate by GSK-3β. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Materials:
-
Human recombinant GSK-3β
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Test compounds
-
96-well white microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the GSK-3β enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).
-
Stop the reaction and add the ATP detection reagent. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of Signaling Pathways and Workflows
Dual Inhibition Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the pathological signaling pathways in Alzheimer's disease and the points of intervention for a dual QC and GSK-3β inhibitor.
Caption: Dual inhibition of QC and GSK-3β in Alzheimer's disease pathology.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the general workflow for the synthesis and evaluation of the dual-function inhibitors.
Caption: Workflow for the evaluation of dual QC and GSK-3β inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The induction of ferroptosis is a promising therapeutic strategy for various diseases, particularly cancer.
These application notes provide a comprehensive guide to inducing and analyzing ferroptosis in vitro. While the primary focus is on established inducers, the provided protocols can be adapted for testing novel compounds.
Important Note on ML303: As of our latest review of scientific literature, this compound is characterized as an antagonist of the influenza virus nonstructural protein 1 (NS1). There is currently no published scientific evidence to suggest that this compound directly induces ferroptosis or interacts with the key molecular components of the ferroptosis pathway. The protocols detailed below utilize well-validated inducers of ferroptosis, such as erastin and RSL3, and can serve as a framework for investigating the potential pro-ferroptotic activity of novel compounds like this compound.
Key Hallmarks of Ferroptosis
A definitive identification of ferroptosis relies on observing several key cellular events:
-
Iron-Dependence: Cell death can be rescued by iron chelators (e.g., deferoxamine, DFO).
-
Lipid Peroxidation: Accumulation of lipid reactive oxygen species (ROS) is a central feature. This can be prevented by lipid-soluble antioxidants (e.g., ferrostatin-1, liproxstatin-1).
-
Glutathione (GSH) Depletion: Inhibition of GSH synthesis or the activity of glutathione peroxidase 4 (GPX4) is a common trigger.[1][2]
-
Characteristic Morphology: Electron microscopy may reveal mitochondrial changes, including smaller size, increased membrane density, and loss of cristae.[1]
Established Ferroptosis Inducers
For robust ferroptosis induction, it is recommended to use well-characterized small molecules that target specific nodes in the ferroptosis pathway.
| Inducer | Mechanism of Action | Typical Concentration Range | Reference(s) |
| Erastin | Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, which is a precursor for GSH synthesis.[2][3] | 1 - 10 µM | [4] |
| RSL3 | Directly and covalently inhibits GPX4, a key enzyme that neutralizes lipid peroxides.[2][3] | 100 nM - 1 µM | [5] |
| Sorafenib | A multi-kinase inhibitor that can also inhibit system Xc-, leading to GSH depletion and ferroptosis. | 1 - 10 µM | [5] |
| FIN56 | Induces ferroptosis through GPX4 degradation and mevalonate pathway activation. | 1 - 10 µM | |
| BSO | (L-Buthionine sulfoximine) Inhibits glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis.[2] | 100 µM - 1 mM | [2] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis in Adherent Cell Culture
This protocol describes the induction of ferroptosis using erastin or RSL3 and its confirmation using the ferroptosis inhibitor ferrostatin-1.
Materials:
-
Adherent cells of interest (e.g., HT-1080, PANC1)
-
Complete cell culture medium
-
Erastin (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Treatment Preparation: Prepare fresh dilutions of erastin, RSL3, and ferrostatin-1 in complete cell culture medium. A typical experimental setup includes:
-
Vehicle control (medium with DMSO)
-
Ferroptosis inducer (e.g., 5 µM erastin or 500 nM RSL3)
-
Ferroptosis inhibitor control (e.g., 1 µM Fer-1)
-
Co-treatment: Ferroptosis inducer + Ferroptosis inhibitor (e.g., 5 µM erastin + 1 µM Fer-1)
-
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will vary depending on the cell line and inducer concentration.
-
Cell Viability Assessment: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control. True ferroptosis is indicated by a significant reduction in cell viability with the inducer that is rescued by co-treatment with ferrostatin-1.
Protocol 2: Detection of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Ferroptosis inducer (e.g., erastin, RSL3)
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with a ferroptosis inducer as described in Protocol 1.
-
Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel.
-
Protocol 3: Measurement of Glutathione Depletion
This protocol describes the quantification of intracellular GSH levels using a commercially available kit.
Materials:
-
Cells cultured in multi-well plates
-
Ferroptosis inducer (e.g., erastin)
-
GSH/GSSG-Glo™ Assay (Promega) or similar kit
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with a ferroptosis inducer as described in Protocol 1.
-
Assay: Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves cell lysis and incubation with reagents that generate a luminescent signal proportional to the amount of GSH.
-
Data Analysis: Measure luminescence using a plate reader. A significant decrease in the luminescent signal in treated cells compared to the vehicle control indicates GSH depletion.
Visualization of Pathways and Workflows
References
- 1. doaj.org [doaj.org]
- 2. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 3. Myeloid cell iron uptake pathways and paramagnetic rim formation in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML303 Cell-Based Assay for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral non-structural protein 1 (NS1) is a key virulence factor and a promising target for antiviral drug development. NS1 is a multifunctional protein that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFNs), such as IFN-β. ML303 is a pyrazolopyridine compound identified as an antagonist of influenza A virus NS1 protein. It restores the host cell's ability to produce IFN-β, thereby inhibiting viral replication. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based assays to determine its antiviral activity.
Mechanism of Action of this compound
The influenza A virus NS1 protein is a potent antagonist of the host's innate immune system. It employs multiple strategies to suppress the production of type I interferons. A key mechanism involves the inhibition of the RIG-I signaling pathway. Upon viral RNA recognition, RIG-I activates a signaling cascade that leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus and induces the transcription of the IFN-β gene. The NS1 protein can sequester viral double-stranded RNA (dsRNA), preventing its recognition by RIG-I. Furthermore, NS1 can directly interact with cellular proteins such as RIG-I and TRIM25 to inhibit the downstream signaling cascade. Additionally, NS1 can interfere with the processing of host pre-mRNAs, including that of IFN-β, by binding to the Cleavage and Polyadenylation Specificity Factor 30 (CPSF30).[1][2][3]
This compound acts as an antagonist to the NS1 protein, thereby restoring the host cell's intrinsic antiviral defenses. By inhibiting NS1 function, this compound allows for the successful activation of the IFN-β signaling pathway, leading to the production of this critical antiviral cytokine and the subsequent inhibition of viral replication.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and other NS1-targeting antiviral compounds.
Table 1: In Vitro Antiviral Activity of this compound
| Compound | Virus Strain | Cell Line | EC50 (µM) | IC90 (nM) | Reference |
| This compound | Influenza A virus H1N1 | MDCK | 0.7 | 155 | [1] |
Table 2: Antiviral Activity and Cytotoxicity of other identified NS1-inhibiting Compounds
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 157 | Influenza A/PR/8/34(H1N1) | A549 | 51.6 | >400 | >7.75 | [4] |
| Compound 164 | Influenza A/PR/8/34(H1N1) | A549 | 46.4 | >150 | >3.23 | [4] |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research and are suitable for this assay. Human lung epithelial cells (A549) can also be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: Influenza A virus strains (e.g., A/Puerto Rico/8/34 (H1N1)) can be propagated in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers should be determined by plaque assay or TCID50 assay.
This compound Antiviral Activity Assay (IFN-β mRNA Restoration)
This protocol is based on the reported ability of this compound to restore IFN-β mRNA levels in infected cells.[1]
Materials:
-
MDCK cells
-
Influenza A virus
-
This compound
-
Cell culture medium
-
24-well plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Seed MDCK cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 20 µM).
-
Infection: When cells are confluent, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 2 in a small volume of serum-free DMEM for 1 hour at 37°C.
-
Treatment: After the 1-hour adsorption period, remove the viral inoculum and add fresh serum-free DMEM containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction: After the incubation period, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of IFN-β mRNA. Normalize the results to a housekeeping gene (e.g., GAPDH).
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
MDCK cells
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at an appropriate density.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 24-48 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway of Influenza NS1-Mediated IFN-β Inhibition
Caption: Influenza NS1 protein inhibits IFN-β production.
Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for assessing this compound's effect on IFN-β.
Logical Relationship of Antiviral Drug Evaluation
Caption: The logical steps in evaluating an antiviral compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influenza Virus Non-Structural Protein 1 (NS1) Disrupts Interferon Signaling | PLOS One [journals.plos.org]
- 4. Identification of Anti-Influenza A Compounds Inhibiting the Viral Non-Structural Protein 1 (NS1) Using a Type I Interferon-Driven Screening Strategy [mdpi.com]
Application Notes and Protocols for ACSL4 Inhibition Assay
Topic: ACSL4 Inhibition Assay using a Representative Inhibitor Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "ML303" did not yield a specific Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) inhibitor with available public data. Therefore, this document utilizes PRGL493 , a known and characterized ACSL4 inhibitor, as a representative compound to detail the application notes and protocols for an ACSL4 inhibition assay. The principles and methods described herein can be adapted for other potential ACSL4 inhibitors.
Introduction: ACSL4 in Ferroptosis
Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) is a critical enzyme in lipid metabolism, playing a pivotal role in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] ACSL4 catalyzes the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA species.[2] These PUFA-CoAs are then esterified into phospholipids, primarily phosphatidylethanolamines (PEs), which are highly susceptible to lipid peroxidation. This process, driven by iron-dependent enzymes and reactive oxygen species (ROS), leads to membrane damage and eventual cell death.
Given its essential role in promoting ferroptosis, ACSL4 has emerged as a promising therapeutic target for diseases associated with excessive ferroptosis, such as neurodegenerative disorders, ischemia-reperfusion injury, and certain types of cancer.[2] Inhibition of ACSL4 is a viable strategy to prevent ferroptosis-related pathologies.
Principle of ACSL4 Inhibition Assay
The inhibitory activity of a compound against ACSL4 can be assessed through two primary approaches:
-
In Vitro Enzymatic Assay: This method directly measures the enzymatic activity of purified, recombinant ACSL4. The assay quantifies the formation of acyl-CoA from a fatty acid substrate (e.g., arachidonic acid) and Coenzyme A (CoA) in the presence of ATP. The inhibitory effect of a test compound is determined by the reduction in acyl-CoA formation.
-
Cell-Based Assay: This approach evaluates the effect of an inhibitor on ACSL4 activity within a cellular context. Typically, this involves treating ferroptosis-sensitive cells with a known ferroptosis inducer (e.g., RSL3, Erastin) in the presence or absence of the ACSL4 inhibitor. The protective effect of the inhibitor is then quantified by measuring cell viability or key markers of ferroptosis, such as lipid peroxidation.
Quantitative Data of Known ACSL4 Inhibitors
The following table summarizes the inhibitory concentrations of several known ACSL4 inhibitors. This data can serve as a benchmark for the evaluation of new potential inhibitors.
| Inhibitor | Assay Type | Cell Line / Enzyme | IC50 Value | Reference |
| PRGL493 | Cell Proliferation | MDA-MB-231 | 23 µM | [2] |
| Cell Proliferation | PC-3 | 27 µM | [2] | |
| Rosiglitazone | Enzymatic Assay | Recombinant hACSL4 | 1.0 µM | [3] |
| AS-252424 | Ferroptosis Inhibition | HT-1080 | 2.2 µM | [4] |
Signaling Pathway
Experimental Protocols
In Vitro ACSL4 Enzymatic Activity Assay
This protocol is adapted from methodologies used for the characterization of PRGL493 and other ACSL4 inhibitors.[2][4] It measures the formation of [³H]-labeled arachidonoyl-CoA from [³H]-arachidonic acid.
Materials:
-
Recombinant human ACSL4 protein
-
PRGL493 (or other test inhibitor)
-
[³H]-Arachidonic Acid ([³H]-AA)
-
Arachidonic Acid (unlabeled)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.4)
-
Ethyl acetate
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.
-
Inhibitor Incubation: Add the desired concentration of PRGL493 (e.g., in a dose-response range from 0.1 µM to 100 µM) or vehicle control (DMSO) to the reaction mixture.
-
Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction Initiation: Start the reaction by adding 50 µM arachidonic acid trace-labeled with [³H]-AA (e.g., 0.25 µCi). The final reaction volume should be 100 µl.
-
Reaction Incubation: Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.
-
Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.
-
Quantification: Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PRGL493 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ACSL4 Inhibition and Ferroptosis Protection Assay
This protocol assesses the ability of an ACSL4 inhibitor to protect cells from ferroptosis induced by a GPX4 inhibitor like RSL3.
Materials:
-
Ferroptosis-sensitive cell line (e.g., MDA-MB-231, HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PRGL493 (or other test inhibitor)
-
RSL3 (ferroptosis inducer)
-
Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
96-well plates
-
Plate reader
-
Flow cytometer or fluorescence microscope
Procedure:
Part A: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of PRGL493 (e.g., 1 µM to 50 µM) or vehicle control for 1-2 hours.
-
Ferroptosis Induction: Add a pre-determined concentration of RSL3 (e.g., 1 µM) to induce ferroptosis.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Measurement: Add the CCK-8 reagent to each well and incubate for 1-3 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-RSL3 control. Calculate the percentage of protection conferred by PRGL493 at each concentration and determine the EC50 value.
Part B: Lipid Peroxidation Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the cell viability assay.
-
Incubation: Incubate for a shorter period suitable for detecting early lipid peroxidation (e.g., 4-8 hours).
-
Lipid Peroxidation Staining: Add the C11-BODIPY 581/591 probe to the cells and incubate as per the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence in each treatment group.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of ML303 for Influenza A Virus NS1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the inhibitory activity of ML303, a known antagonist of the influenza A virus non-structural protein 1 (NS1). The protocols outlined herein describe two key assays: a cell-based viral replication assay to determine the half-maximal effective concentration (EC50) and a quantitative reverse transcription PCR (qRT-PCR) assay to measure the restoration of interferon-β (IFN-β) mRNA expression, a downstream indicator of NS1 inhibition. These methods are essential for researchers seeking to characterize the anti-influenza activity of this compound and similar compounds targeting the viral NS1 protein.
Introduction
The influenza A virus non-structural protein 1 (NS1) is a multifunctional virulence factor that plays a critical role in counteracting the host's innate immune response, primarily by inhibiting the production of type I interferons such as IFN-β. By suppressing the host's antiviral defenses, NS1 facilitates efficient viral replication. Consequently, NS1 has emerged as a promising target for the development of novel anti-influenza therapeutics.
This compound is a small molecule antagonist of the influenza A virus NS1 protein. It has been shown to inhibit viral replication and restore the host's innate immune response by blocking NS1 function. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. This document provides detailed protocols for determining the IC50 of this compound against influenza A virus in cell culture.
Data Presentation
The following table summarizes the reported inhibitory activities of this compound against influenza A virus NS1.
| Parameter | Value | Assay Type | Virus Strain | Cell Line |
| IC90 | 155 nM | Biochemical Assay | N/A | N/A |
| EC50 | 0.7 µM | Cell-Based Viral Replication Assay | Influenza A/PR/8/34 (H1N1) | MDCK |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NS1 signaling pathway and the general workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Determination of EC50 by Viral Titer Reduction Assay (Plaque Assay)
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/PR/8/34 (H1N1) virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated Trypsin
-
This compound (dissolved in DMSO)
-
Agarose
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a series of 2-fold dilutions of this compound in serum-free DMEM, starting from a high concentration (e.g., 100 µM). Include a DMSO vehicle control.
-
-
Infection:
-
On the day of the experiment, wash the confluent MDCK cell monolayers twice with sterile PBS.
-
Infect the cells with influenza A/PR/8/34 at a multiplicity of infection (MOI) of 0.01 in a small volume of serum-free DMEM for 1 hour at 37°C.
-
-
Treatment:
-
After the 1-hour incubation, remove the viral inoculum and wash the cells twice with PBS.
-
Add 2 mL of the prepared this compound dilutions (or DMSO control) in DMEM containing 2 µg/mL TPCK-treated trypsin to the respective wells.
-
-
Overlay:
-
After a 2-hour incubation with the compound, remove the medium and overlay the cells with 2 mL of a 1:1 mixture of 2X DMEM and 1.2% agarose containing the respective concentrations of this compound and TPCK-treated trypsin.
-
Allow the agarose to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 4% formaldehyde to each well for at least 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Determination of IC50 by IFN-β mRNA Restoration Assay (qRT-PCR)
This protocol measures the ability of this compound to restore the expression of IFN-β mRNA, which is suppressed by NS1 during influenza virus infection.
Materials:
-
A549 cells (or other suitable human lung epithelial cells)
-
Influenza A/PR/8/34 (H1N1) virus stock
-
DMEM/F-12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed A549 cells in 24-well plates to achieve 80-90% confluency on the day of the experiment.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Treatment and Infection:
-
Pre-treat the cells with a series of 2-fold dilutions of this compound in serum-free medium for 2 hours. Include a DMSO vehicle control.
-
Following pre-treatment, infect the cells with influenza A/PR/8/34 at an MOI of 1.0.
-
Include an uninfected, untreated control and a virus-only control.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 6-8 hours.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS and lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and primers for IFN-β and the housekeeping gene.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the uninfected control.
-
Plot the fold-change in IFN-β mRNA expression against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that restores IFN-β expression to 50% of the level observed in the absence of viral infection or to 50% of the maximum restoration achieved at the highest compound concentration.
-
Conclusion
The protocols described in this document provide a robust framework for determining the IC50 of this compound as an inhibitor of influenza A virus NS1. The cell-based viral replication assay directly measures the antiviral efficacy of the compound, while the IFN-β mRNA restoration assay provides a mechanistic readout of NS1 inhibition. Consistent and reproducible results from these assays are crucial for the characterization of NS1 inhibitors and their potential development as anti-influenza therapeutics.
Application Notes and Protocols: ML303 Treatment in a Mouse Model of Influenza
Introduction
Influenza A virus infection poses a significant global health threat, necessitating the development of novel antiviral therapeutics. This document provides detailed application notes and protocols for the evaluation of ML303, a novel investigational compound, in a mouse model of influenza A virus infection. The protocols outlined below are intended for researchers, scientists, and drug development professionals actively engaged in antiviral research.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for this compound treatment in a mouse model of influenza. The following tables are provided as templates for researchers to populate with their experimental data upon evaluation of this compound.
Table 1: In Vivo Efficacy of this compound in Influenza A Virus-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Survival Rate (%) | Mean Time to Death (Days) | Body Weight Change (%) (Day 7 post-infection) | Lung Viral Titer (Log10 TCID50/g) (Day 5 post-infection) |
| Vehicle Control | - | - | ||||
| This compound | ||||||
| This compound | ||||||
| Oseltamivir | 20 | Oral |
Table 2: In Vitro Antiviral Activity of this compound against Influenza A Virus
| Virus Strain | Assay Type | This compound EC50 (µM) | Oseltamivir EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/EC50) |
| A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | ||||
| A/California/07/2009 (H1N1) | Plaque Reduction | ||||
| A/Victoria/3/75 (H3N2) | Plaque Reduction |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound against influenza A virus.
In Vivo Efficacy Study in a Mouse Model
This protocol describes a lethal challenge model to evaluate the therapeutic efficacy of this compound.
Materials:
-
6- to 8-week-old female BALB/c mice.
-
Influenza A virus strain (e.g., mouse-adapted A/Puerto Rico/8/34 (H1N1)).
-
This compound compound.
-
Vehicle control (e.g., sterile PBS with 0.5% DMSO).
-
Oseltamivir phosphate (positive control).
-
Anesthetic (e.g., isoflurane).
-
Sterile phosphate-buffered saline (PBS).
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Cell culture media and reagents.
-
Tissue homogenizer.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment with ad libitum access to food and water.
-
Virus Inoculation:
-
Anesthetize mice lightly with isoflurane.
-
Intranasally inoculate each mouse with a lethal dose (e.g., 5 x LD50) of influenza A virus in a 50 µL volume of sterile PBS.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, oseltamivir).
-
Begin treatment at a specified time post-infection (e.g., 4 hours).
-
Administer this compound and vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) twice daily for 5 days.
-
Administer oseltamivir phosphate (20 mg/kg) orally twice daily for 5 days as a positive control.
-
-
Monitoring:
-
Monitor mice daily for 14 days for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
Humanely euthanize mice that lose more than 25-30% of their initial body weight.
-
-
Viral Titer Determination (Satellite Group):
-
On day 5 post-infection, euthanize a subset of mice from each group.
-
Aseptically collect the lungs and homogenize them in sterile PBS.
-
Determine the viral titer in the lung homogenates using a TCID50 assay on MDCK cells.
-
Plaque Reduction Assay (In Vitro)
This assay determines the concentration of this compound required to inhibit influenza virus replication in cell culture.
Materials:
-
MDCK cells.
-
Influenza A virus strains.
-
This compound compound.
-
Oseltamivir carboxylate (positive control).
-
Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate).
-
Fetal bovine serum (FBS).
-
TPCK-treated trypsin.
-
Agarose or Avicel overlay.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock.
-
Compound Preparation: Prepare serial dilutions of this compound and oseltamivir in infection medium (serum-free DMEM with TPCK-trypsin).
-
Infection:
-
Wash the MDCK cell monolayers with sterile PBS.
-
Infect the cells with approximately 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.
-
-
Treatment and Overlay:
-
Remove the virus inoculum and wash the cells.
-
Add the different concentrations of this compound or oseltamivir in an agarose or Avicel overlay medium.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Staining and Quantification:
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) of this compound, which is the concentration that reduces the number of plaques by 50% compared to the virus control.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the evaluation of this compound.
Caption: Hypothetical targets of this compound in the influenza virus lifecycle.
Caption: Workflow for in vivo evaluation of this compound in an influenza mouse model.
Application Notes and Protocols: ML303 in the Study of Influenza Virus Pathogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza A virus nonstructural protein 1 (NS1) is a key virulence factor that plays a crucial role in viral pathogenesis by antagonizing the host's innate immune response, particularly the type I interferon (IFN) system. ML303 is a potent small molecule antagonist of the influenza virus NS1 protein, offering a valuable tool for studying the pathogenic mechanisms of influenza virus and for the development of new antiviral strategies.[1][2][3] These application notes provide detailed protocols for utilizing this compound to investigate its antiviral activity and its impact on host cell signaling pathways.
Data Presentation
The antiviral activity of this compound against influenza A virus has been quantified, demonstrating its potency as an NS1 antagonist.
| Compound | Target | Parameter | Value | Virus Strain | Cell Line | Reference |
| This compound | Influenza Virus NS1 | IC90 | 155 nM | Influenza A/PR/8/34 | MDCK | [2] |
| This compound | Influenza A virus H1N1 | EC50 | 0.7 µM | H1N1 | Not Specified | [1] |
Signaling Pathways
The influenza virus NS1 protein is a multifunctional protein that interferes with host antiviral responses at multiple levels. A primary mechanism is the inhibition of type I interferon (IFN-β) production. This compound acts by antagonizing NS1, thereby restoring the host cell's ability to produce IFN-β and mount an antiviral response.
Caption: Influenza NS1-mediated immunosuppression and its reversal by this compound.
Experimental Workflows
The following workflow outlines the key steps to evaluate the antiviral efficacy of this compound against influenza virus.
Caption: Experimental workflow for evaluating this compound antiviral activity.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, freshly dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Plaque Reduction Assay for EC50 Determination
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
TPCK-treated trypsin
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well). Incubate at 37°C with 5% CO2.[4]
-
Virus Dilution: On the day of the experiment, prepare serial dilutions of the influenza virus stock in serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Infect the cells with the diluted virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Treatment:
-
After the 1-hour incubation, remove the virus inoculum.
-
Add the prepared this compound dilutions to the corresponding wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Overlay:
-
Prepare the overlay medium (e.g., 2x MEM mixed 1:1 with 1.6% Avicel, containing TPCK-trypsin at a final concentration of 1 µg/mL).[5]
-
Add the overlay medium to each well and incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Staining and Plaque Counting:
-
Fix the cells with 4% formalin for at least 30 minutes.
-
Gently remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
EC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Quantification of IFN-β mRNA Levels
This protocol measures the ability of this compound to restore interferon-β (IFN-β) mRNA expression in influenza virus-infected cells.
Materials:
-
MDCK cells
-
Complete culture medium
-
Serum-free medium
-
Influenza virus stock (e.g., A/PR/8/34 H1N1, at a multiplicity of infection (MOI) of 2)[1]
-
This compound
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of the experiment.
-
Infection and Treatment:
-
Wash the cells with PBS.
-
Infect the cells with influenza virus at an MOI of 2 for 1 hour at 37°C.
-
After infection, remove the inoculum and add fresh serum-free medium containing this compound at the desired concentration (e.g., 20 µM) or a vehicle control (DMSO).[1] Include an uninfected control.
-
Incubate for a specified time (e.g., 6 hours).[1]
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers for IFN-β and the housekeeping gene.
-
Set up the qPCR reaction with the synthesized cDNA, primers, and qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of IFN-β to the housekeeping gene (ΔCt).
-
Calculate the fold change in IFN-β mRNA expression in this compound-treated, infected cells compared to vehicle-treated, infected cells using the ΔΔCt method.
-
Conclusion
This compound is a valuable research tool for dissecting the role of the influenza virus NS1 protein in viral pathogenesis. The protocols outlined above provide a framework for characterizing the antiviral activity of this compound and its mechanism of action in restoring the host interferon response. These studies can contribute to a deeper understanding of influenza virus-host interactions and aid in the development of novel antiviral therapies targeting the NS1 protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML303 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered when working with ML303 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM is a common starting point for small molecule inhibitors.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous experimental solution?
A3: To avoid solvent-induced artifacts in biological assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v). Some cell lines may tolerate up to 1%, but it is crucial to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Quantitative Data Summary
Due to the limited availability of public data on the aqueous solubility of this compound, a comprehensive table of quantitative solubility values cannot be provided at this time. The most reliable reported solubility data is in DMSO.
| Solvent | Solubility | Source |
| DMSO | 20 mg/mL | [1] |
Note: 20 mg/mL in DMSO is approximately 50 mM, calculated using the molecular weight of this compound (399.37 g/mol ).[1]
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-quality aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 399.37 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous buffer of choice (e.g., cell culture medium). It is recommended to perform an intermediate dilution step in the aqueous buffer to minimize the risk of precipitation.
-
Example for a 1:1000 final dilution (10 µM final concentration from a 10 mM stock):
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed (37°C) aqueous buffer.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion.
-
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions of this compound for extended periods.
-
Troubleshooting Guide
Issue: Precipitation Observed During Dilution
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | 1. Decrease the Final Concentration: Your desired concentration may be above the solubility limit of this compound in your specific aqueous buffer. Try a lower final concentration. 2. Use a Co-solvent: If your experimental system allows, a small percentage of a water-miscible organic solvent other than DMSO may help. However, this must be carefully validated for compatibility with your assay. 3. pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound suggests it has acidic or basic properties, systematically testing the solubility at different pH values may identify a more suitable buffer. |
| "Salting Out" Effect | High salt concentrations in the aqueous buffer can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration of your buffer. |
| Temperature Effects | Some compounds are more soluble at slightly elevated temperatures. Preparing and using your working solutions at 37°C may help prevent precipitation. |
| Improper Mixing Technique | Adding the DMSO stock directly to the full volume of aqueous buffer without rapid mixing can lead to localized high concentrations and precipitation. Always add the stock solution to the buffer while vortexing or vigorously mixing. |
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Simplified Signaling Pathway of this compound Action
References
Technical Support Center: ML303 Dissolution in DMSO
This guide provides detailed protocols and troubleshooting advice for dissolving the influenza virus nonstructural protein 1 (NS1) antagonist, ML303, in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).
Q2: What is the known solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been determined to be 20 mg/mL. This information is crucial for preparing stock solutions of the desired concentration.
Q3: Can I use water to dissolve this compound?
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The final concentration of DMSO in your cell-based assay should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is recommended to keep it below 0.1% (v/v).[2] Always include a vehicle control (culture medium with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent on the cells.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in DMSO.
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Molecular Weight ( g/mol ) |
| This compound | DMSO | 20 | 50.08 | 399.37 |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Ensure your workspace is clean and sterile. Use a laminar flow hood or biosafety cabinet if available.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.99 mg of this compound (Molecular Weight = 399.37 g/mol ).
-
Adding DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 3.99 mg of this compound, you would add 1 mL of DMSO.
-
Dissolution: Gently vortex the solution or pipette up and down to facilitate dissolution.[3] It may take some time for the powder to dissolve completely. Avoid vigorous mixing to prevent the introduction of air bubbles.[3]
-
Visual Inspection: Once the this compound is fully dissolved, the solution should be clear. Visually inspect the solution for any undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Troubleshooting Guide
This section addresses common issues that may arise when dissolving this compound in DMSO.
Q5: The this compound powder is not dissolving completely in DMSO. What should I do?
A5: If you are having trouble dissolving this compound at your desired concentration, consider the following troubleshooting steps:
-
Gentle Warming: If the compound is thermostable, you can try gently warming the solution (e.g., in a 37°C water bath) for a short period.
-
Sonication: Use a sonicating water bath to aid in the dissolution of the compound.
-
Fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power. Try using a fresh, unopened bottle of anhydrous DMSO.
-
Check Concentration: Ensure that you have not exceeded the known solubility of 20 mg/mL.
Q6: My this compound solution in DMSO appears cloudy or has precipitated after storage. What happened?
A6: Cloudiness or precipitation upon storage can be due to several factors:
-
Water Absorption: As mentioned, DMSO can absorb water, which can lead to the precipitation of a dissolved compound over time. Ensure your stock solutions are stored in tightly sealed containers.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can increase the likelihood of precipitation. This is why it is recommended to store your stock solution in single-use aliquots.
Q7: When I dilute my this compound DMSO stock into my aqueous buffer/medium, a precipitate forms. How can I prevent this?
A7: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are some strategies to prevent precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous solution, perform serial dilutions in your buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.[2]
-
Lower Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit in that medium. Try working with a lower final concentration.
-
Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent like Tween 80, PEG400, or glycerol to the final aqueous solution can help to improve the solubility of the compound.[2]
Dissolution Workflow
The following diagram illustrates the general workflow and troubleshooting steps for dissolving this compound.
Caption: Workflow for dissolving this compound in DMSO.
References
potential off-target effects of ML303
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML303. The information is designed to address potential issues and guide experimental design to investigate the specificity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is an antagonist of the influenza virus nonstructural protein 1 (NS1). It has a reported IC90 of 155 nM and an EC50 of 0.7 µM for Influenza A virus H1N1.[1] The primary mechanism of action is the inhibition of NS1, which leads to the restoration of interferon-β (IFN-β) mRNA levels in infected cells.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, there is a potential for off-target interactions. It is recommended that researchers empirically determine the selectivity of this compound in their specific experimental system.
Q3: What is the chemical class of this compound and are there known off-target effects associated with this class?
This compound belongs to the pyrazolopyridine class of compounds. While specific off-target effects for this compound have not been widely reported, compounds containing this scaffold can interact with various protein families, including kinases. Therefore, it is prudent to consider potential off-target effects when interpreting experimental data.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
Several methods can be employed to investigate the off-target profile of this compound. These include:
-
Target-class specific screening: Utilize commercially available screening panels, such as kinase profiling services, to assess the activity of this compound against a broad range of related proteins.
-
Cell-based assays: Employ cellular thermal shift assays (CETSA), NanoBRET target engagement assays, or multiplexed immunoblotting to assess target engagement and downstream signaling pathways in a cellular context.
-
Proteome-wide approaches: For a comprehensive analysis, techniques like chemical proteomics or affinity-based protein profiling can identify a broader range of potential interacting proteins.
-
Phenotypic rescue experiments: If this compound elicits a specific phenotype, attempt to rescue this phenotype by overexpressing the intended target (NS1) or by using a structurally unrelated NS1 inhibitor.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular toxicity at effective concentrations. | This compound may be inhibiting a critical cellular protein required for viability. | Perform a dose-response curve to determine the therapeutic window. Use a lower concentration of this compound in combination with another antiviral agent. Screen for cytotoxicity against a panel of cell lines. |
| Inconsistent results between different cell lines. | The off-target profile of this compound may differ between cell lines due to variations in protein expression. | Characterize the expression levels of the primary target (NS1, if applicable in your system) and potential off-target families (e.g., kinases) in the cell lines being used. Validate key findings in a secondary cell line. |
| Phenotype does not align with known function of the primary target. | The observed phenotype may be due to modulation of an unknown off-target. | Utilize a negative control compound that is structurally similar to this compound but inactive against the primary target. Perform target knockdown (e.g., using siRNA or CRISPR) of the primary target to see if it phenocopies the effect of this compound. |
| Changes in signaling pathways unrelated to the primary target. | This compound may be interacting with one or more kinases or other signaling proteins. | Perform a kinase screen to identify potential off-target kinases. Use phosphoproteomics to identify signaling pathways affected by this compound treatment. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration for screening is 10 mM.
-
Kinase Panel Selection: Choose a commercial kinase screening service that offers a broad panel of kinases (e.g., >400 kinases).
-
Assay Concentration: Select a screening concentration for this compound. A common initial screening concentration is 1 µM or 10 µM.
-
Data Analysis: The service provider will report the percent inhibition of each kinase at the tested concentration. Follow-up dose-response experiments should be performed for any kinases that show significant inhibition (typically >50%) to determine the IC50 value.
-
Selectivity Score Calculation: The selectivity score (S-score) can be calculated to quantify the selectivity of the compound. A common method is to divide the number of inhibited kinases (at a certain threshold, e.g., >90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-targets) in the soluble fraction by western blotting.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding. Plot the band intensity of the protein of interest against the temperature to generate melting curves. An increase in the melting temperature (Tm) suggests stabilization of the protein by this compound binding.
Visualizations
References
ML303 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML303, a potent antagonist of the influenza A virus nonstructural protein 1 (NS1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the influenza A virus NS1 protein.[1] The NS1 protein is a key virulence factor that the virus uses to counteract the host's innate immune response. Specifically, NS1 inhibits the production of type I interferons (IFN-β), which are crucial for establishing an antiviral state in host cells.[1][2][3] this compound antagonizes the function of NS1, thereby restoring the host cell's ability to produce IFN-β and mount an effective antiviral response.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month.
Q3: What is the stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability can be influenced by factors such as media components (especially serum), pH, and exposure to light. Given the lack of specific data, it is recommended to prepare fresh dilutions of this compound in media for each experiment.
Q4: What are the potential issues with using DMSO as a solvent in cell culture?
While DMSO is a common solvent, it can have cytotoxic effects on cells, typically at concentrations above 0.5% (v/v). Most cell lines can tolerate DMSO concentrations up to 0.1% without significant toxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity of this compound. | Degradation of this compound in cell culture media: The compound may not be stable over the duration of the experiment. | 1. Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before use.2. Minimize Incubation Time: If possible, design experiments with shorter incubation times.3. Perform a Stability Test: If you suspect instability is a major issue, you can perform a simple stability test by incubating this compound in your media for various durations and then testing its activity. A more quantitative approach using HPLC is detailed in the Experimental Protocols section. |
| Precipitation of this compound: The compound may be precipitating out of the cell culture media, especially at higher concentrations. | 1. Check Solubility: After diluting the DMSO stock in your media, visually inspect the solution for any precipitate. Gently vortex and warm the solution to 37°C to aid dissolution.2. Lower Final Concentration: If precipitation is observed, consider using a lower final concentration of this compound.3. Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture is as low as possible (ideally ≤ 0.1%) to maintain solubility without causing toxicity. | |
| High background toxicity or cell death in control wells. | DMSO Toxicity: The final concentration of DMSO in the cell culture may be too high. | 1. Calculate Final DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within a tolerable range for your cell line (typically ≤ 0.1%).2. Run a DMSO Toxicity Curve: Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone. |
| Contamination: Bacterial or fungal contamination in the cell culture. | 1. Microscopic Examination: Regularly inspect your cell cultures under a microscope for any signs of contamination.2. Aseptic Technique: Ensure proper aseptic technique is followed during all cell culture manipulations. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Intermediate Dilutions (if necessary): For a large range of final concentrations, it may be convenient to make intermediate dilutions of the stock solution in DMSO.
-
Final Dilution in Media: Directly before treating the cells, dilute the DMSO stock or intermediate solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant across all treatments and is non-toxic to the cells. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of media). This results in a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the compound is fully dissolved in the media.
-
Add to Cells: Immediately add the this compound-containing media to your cells.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Objective: To quantify the amount of this compound remaining in cell culture media over time at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare this compound Media Solution: Prepare a solution of this compound in your cell culture medium at the desired final concentration. Prepare two sets: one with serum and one without.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing media, and process it for HPLC analysis as described below. This will serve as your 100% reference.
-
Incubation: Incubate the remaining this compound-containing media at 37°C in a cell culture incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated solution.
-
Sample Preparation for HPLC:
-
To precipitate proteins that can interfere with the analysis, add a cold organic solvent like acetonitrile (typically 2-3 volumes of ACN to 1 volume of media sample).
-
Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from any potential degradation products and media components. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid is a common starting point.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and estimate its half-life under your experimental conditions.
-
Data Presentation:
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 85 | 75 |
| 24 | 60 | 45 |
| 48 | 35 | 20 |
Note: This is example data and does not represent the actual stability of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing compound stability.
References
- 1. Innate immune system - Wikipedia [en.wikipedia.org]
- 2. Influenza - Wikipedia [en.wikipedia.org]
- 3. The NS1 Protein of a Human Influenza Virus Inhibits Type I Interferon Production and the Induction of Antiviral Responses in Primary Human Dendritic and Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ML303
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with ML303.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
If you are observing variable or weak inhibition of influenza virus replication, consider the following potential causes and solutions.
-
Potential Cause: Improper storage and handling of this compound.
-
Solution: this compound is light-sensitive and should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[1]. Avoid repeated freeze-thaw cycles. When preparing stock solutions, protect them from light.
-
Potential Cause: Poor solubility of this compound in your experimental media.
-
Solution: this compound is soluble in DMSO at concentrations up to 20 mg/mL. When preparing your working solution, ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation, gentle warming may help to redissolve the compound.
-
Potential Cause: Suboptimal experimental conditions.
-
Solution: The potency of this compound can be influenced by factors such as the multiplicity of infection (MOI), cell line, and timing of treatment. For example, in Madin-Darby canine kidney (MDCK) cells infected with Influenza A virus (A/PR/8/34) at an MOI of 2, this compound at a concentration of 20 µM restored IFN-β mRNA levels when added 6 hours post-infection[1]. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Quantitative Data Summary: this compound Activity
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC90 | 155 nM | - | - | [1] |
| EC50 | 0.7 µM | - | Influenza A virus H1N1 | [1] |
| Effective Concentration | 20 µM | MDCK | A/PR/8/34 | [1] |
Issue 2: Unexpected cellular effects or cytotoxicity.
If you observe cellular toxicity or other unexpected effects that are not consistent with the known mechanism of this compound, consider the following.
-
Potential Cause: Off-target effects.
-
Solution: While specific off-target effects of this compound have not been widely reported, it is a possibility with any small molecule inhibitor. To investigate this, you can include additional controls in your experiment, such as a structurally related but inactive compound. You can also perform assays to assess cell viability (e.g., MTT or LDH assay) in the presence of this compound alone (without viral infection).
-
Potential Cause: High concentration of DMSO.
-
Solution: As mentioned previously, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your this compound-treated samples to distinguish between compound-specific effects and solvent-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of the influenza virus nonstructural protein 1 (NS1)[1]. NS1 is a key virulence factor that inhibits the host's innate immune response, including the production of type I interferons (IFNs) like IFN-β. By inhibiting NS1, this compound restores the host cell's ability to produce IFN-β, thereby limiting viral replication[1].
Q2: How should I prepare a stock solution of this compound?
A2: this compound powder is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 399.37 g/mol ), you would add 250.4 µL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[1].
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at 2-8°C. Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months[1]. Protect from light.
Experimental Protocols
Protocol: Assessing the effect of this compound on IFN-β mRNA levels in influenza-infected cells.
This protocol is based on the methodology described for MDCK cells[1].
-
Cell Culture and Infection:
-
Plate MDCK cells in a suitable culture vessel and grow to 90-95% confluency.
-
Infect the cells with Influenza A virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 2.
-
Incubate for 6 hours at 37°C.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Add this compound to the infected cells at the desired concentration (e.g., 20 µM).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (infected cells without treatment).
-
-
RNA Extraction and qRT-PCR:
-
After the desired incubation time (e.g., 6 hours post-treatment), harvest the cells.
-
Extract total RNA using a standard method (e.g., TRIzol reagent).
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of IFN-β mRNA. Use appropriate primers for canine IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
avoiding ML303 cytotoxicity in non-target cells
Welcome to the Technical Support Center for the METTL3 inhibitor, formerly referred to as ML303 and now correctly identified as STM2457. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of STM2457 and to address potential issues related to its cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is STM2457 and what is its mechanism of action?
STM2457 is a potent and highly selective, first-in-class, small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3. It acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of METTL3 and preventing the transfer of a methyl group to adenine residues on RNA. This leads to a global reduction in m6A levels on mRNA, affecting the stability, translation, and splicing of transcripts of key oncogenes.
Q2: What is the reported potency and selectivity of STM2457?
STM2457 exhibits a high degree of potency and selectivity for METTL3.
-
Potency: The half-maximal inhibitory concentration (IC50) of STM2457 against the human METTL3/METTL14 complex is approximately 16.9 nM.
-
Selectivity: STM2457 has been shown to be highly selective for METTL3, with over 1,000-fold selectivity against a broad panel of other RNA, DNA, and protein methyltransferases. It has also shown no significant inhibitory activity against a large panel of kinases.
Q3: What are the known downstream effects of METTL3 inhibition by STM2457?
Inhibition of METTL3 by STM2457 leads to several downstream cellular effects, primarily in cancer cells, including:
-
Reduced proliferation and colony formation.
-
Induction of apoptosis (programmed cell death).
-
Promotion of cellular differentiation.
-
Decreased expression of key oncogenes such as MYC and BCL2.
-
Downregulation of signaling pathways, including the PI3K/AKT and EGFR pathways.
Q4: Is STM2457 cytotoxic to non-target, healthy cells?
STM2457 has demonstrated a therapeutic window, showing significantly less cytotoxicity in normal cells compared to various cancer cell lines. For instance, the IC50 values in normal lung epithelial cell lines are considerably higher than those in non-small cell lung cancer (NSCLC) cell lines.[1] Furthermore, studies have shown that STM2457 does not affect the colony-forming ability of normal human cord blood CD34+ hematopoietic stem cells, suggesting a favorable safety profile for non-cancerous hematopoietic cells.
Troubleshooting Guide: Managing Off-Target Cytotoxicity
This guide provides solutions to common problems encountered when working with STM2457, with a focus on minimizing cytotoxicity in non-target cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-target control cell lines. | 1. Incorrect concentration: The concentration of STM2457 may be too high for the specific cell line. 2. Prolonged exposure: The incubation time with the inhibitor may be too long. 3. Cell line sensitivity: Some non-target cell lines may have a higher intrinsic sensitivity to METTL3 inhibition. 4. Suboptimal cell culture conditions: Poor cell health can exacerbate cytotoxic effects. | 1. Perform a dose-response curve: Determine the IC50 of STM2457 in your specific non-target cell line to identify a suitable non-toxic concentration for your experiments. Start with a wide range of concentrations (e.g., 0.01 µM to 50 µM). 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time that achieves the desired effect on target cells with minimal impact on non-target cells. 3. Select appropriate control cell lines: Use well-characterized, healthy, and relevant non-target cell lines for your experiments. Refer to the literature for IC50 values in various normal cell lines (see Table 1). 4. Ensure optimal cell culture practices: Maintain healthy cell cultures by using appropriate media, supplements, and passaging protocols. Regularly check for contamination. |
| Inconsistent results between experiments. | 1. Inaccurate compound dilution: Errors in preparing stock solutions or serial dilutions. 2. Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of cytotoxicity assays. 3. Reagent quality: Degradation of STM2457 or other reagents. | 1. Prepare fresh dilutions: Prepare fresh dilutions of STM2457 from a validated stock solution for each experiment. Use calibrated pipettes. 2. Standardize cell seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell seeding density across all wells and experiments. 3. Proper storage and handling: Store STM2457 according to the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Difficulty in establishing a therapeutic window. | 1. Similar sensitivity of target and non-target cells: The cancer cell line under investigation may not be highly dependent on METTL3 activity, resulting in a narrow therapeutic window. 2. Off-target effects at high concentrations: Although highly selective, at very high concentrations, off-target effects of any small molecule inhibitor can occur. | 1. Screen multiple cancer cell lines: Test a panel of cancer cell lines to identify those that are most sensitive to METTL3 inhibition. 2. Use the lowest effective concentration: Once the IC50 for your target cells is determined, use the lowest concentration that produces the desired biological effect to minimize the risk of off-target cytotoxicity. 3. Consider combination therapies: Combining STM2457 with other therapeutic agents may allow for lower, less toxic doses of each compound to be used. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of STM2457 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.6 - 1.0 | [2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~1.0 - 2.0 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~2.0 - 4.0 | [2] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 4.101 | [1] |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 8.343 | [1] |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 3.758 | [1] |
| MCF7 | Breast Cancer (Luminal A) | Cytotoxic at 7-20 | [3] |
| SKBR3 | Breast Cancer (HER2+) | Cytotoxic at 7-20 | [3] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Cytotoxic at 7-20 | [3] |
| Non-Target Cell Lines | |||
| BEAS-2B | Normal Lung Epithelial | 22.187 | [1] |
| HBE | Normal Lung Epithelial | 20.21 | [1] |
| Human Cord Blood CD34+ | Hematopoietic Stem Cells | No effect on colony formation |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of STM2457 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the cytotoxic effects of STM2457 on both target and non-target cell lines.
Materials:
-
STM2457 (dissolved in a suitable solvent, e.g., DMSO)
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of STM2457 in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve STM2457) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared STM2457 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Measurement (Example with MTT):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the STM2457 concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing STM2457 cytotoxicity.
Caption: METTL3 inhibition by STM2457.
References
best practices for storing ML303 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ML303 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise when preparing and using this compound solutions.
Problem 1: this compound powder will not dissolve in DMSO.
-
Question: I am having difficulty dissolving the this compound powder in DMSO. What should I do?
-
Answer:
-
Ensure Proper Solvent and Concentration: this compound is soluble in DMSO. A common stock solution concentration is 10 mM.
-
Vortexing and Gentle Warming: After adding the DMSO to the this compound powder, vortex the solution thoroughly. If the powder does not dissolve completely, you can try gently warming the solution at 37°C for a short period (5-10 minutes) with intermittent vortexing. Do not overheat, as this could degrade the compound.
-
Sonication: If clumps persist, sonicating the solution for a few minutes can help to break them up and facilitate dissolution.
-
Check for Contamination: Ensure your DMSO is of high quality and free from water contamination, as this can affect solubility.
-
Problem 2: Precipitate forms when diluting this compound stock solution in aqueous media.
-
Question: When I dilute my this compound DMSO stock solution into my cell culture media, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting compounds dissolved in DMSO into aqueous solutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically at or below 0.1%, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Step-wise Dilution: Instead of adding the this compound stock directly to the full volume of media, perform serial dilutions. First, dilute the stock solution in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Using pre-warmed cell culture media (37°C) can sometimes help to keep the compound in solution.
-
Increase Mixing: When adding the this compound solution to the media, ensure rapid and thorough mixing by gently pipetting up and down or swirling the plate/flask.
-
Problem 3: Inconsistent experimental results using this compound solution.
-
Question: I am observing variability in my experimental results when using my this compound solution. What could be the cause?
-
Answer: Inconsistent results can stem from issues with solution stability and storage.
-
Improper Storage: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Light Exposure: Protect the this compound stock solution from light by storing it in an amber vial or a container wrapped in foil.
-
Solution Age: Do not use stock solutions that have been stored for longer than the recommended period. If in doubt, prepare a fresh stock solution.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting when preparing dilutions to minimize variability in the final concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2:
-
This compound Powder: Store at 2-8°C.
-
This compound Stock Solution (in DMSO): For short-term storage, -20°C is recommended for up to one month. For long-term storage, -80°C is recommended for up to six months.[1]
Q3: How can I check if my this compound solution has degraded?
A3: Visual signs of degradation can include a change in color of the solution or the appearance of precipitate that does not dissolve with gentle warming and vortexing. For pyrazolopyridine compounds, chemical degradation might occur over long periods or with improper storage, though visual inspection is the first line of assessment. If you suspect degradation, it is best to prepare a fresh stock solution.
Q4: What is the maximum final concentration of DMSO that should be used in cell-based assays?
A4: To avoid solvent-induced cytotoxicity and compound precipitation, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1%.
Data Presentation
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Solution Concentration | 10 mM (typical) |
| Storage (Powder) | 2-8°C |
| Storage (Stock Solution) | -20°C (≤ 1 month), -80°C (≤ 6 months) |
| Final DMSO Concentration in Assay | ≤ 0.1% |
Experimental Protocols & Visualizations
Signaling Pathway: this compound Inhibition of Influenza A Virus NS1 Protein
This compound acts as a potent inhibitor of the influenza A virus non-structural protein 1 (NS1). NS1 is a key virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFN). By inhibiting NS1, this compound allows for a robust host interferon response, which in turn helps to control viral replication.
References
interpreting unexpected results from ML303 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel kinase inhibitor, ML303.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Results in Cell Viability Assays
Question: My cell viability assay results with this compound are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results in cell viability assays are a common issue in cell-based research.[1][2] Several factors related to assay conditions and cell handling can contribute to this variability. Below is a troubleshooting table to help you identify and resolve the issue.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell number will directly impact the final readout.[3][4] Use a calibrated automated cell counter for accuracy. |
| Reagent Quality and Preparation | Use fresh, high-quality reagents. Ensure this compound is fully dissolved and homogenous in the solvent before diluting into media. Prepare fresh dilutions for each experiment. |
| Incubation Time | Optimize and strictly adhere to the incubation time for both this compound treatment and the viability reagent (e.g., MTT, CellTiter-Glo®). |
| Plate Edge Effects | Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.[5] |
| Cell Line Stability | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma contamination. |
Unexpected Bands in Western Blot Analysis
Question: I'm observing unexpected bands or changes in my protein of interest after this compound treatment in my western blots. How can I interpret this?
Answer: Unexpected bands in western blotting can arise from various sources, including antibody specificity, protein degradation, or off-target effects of the compound.[6] This guide will help you troubleshoot these issues.
| Potential Cause | Recommended Solution |
| Antibody Non-Specificity | Run a control lane with lysate from cells where the target protein is knocked down or knocked out to confirm antibody specificity. Reduce the primary antibody concentration or increase the stringency of the washes.[7][8] |
| Protein Degradation | Always use fresh protease inhibitors in your lysis buffer.[7] Handle samples on ice to minimize enzymatic activity. The appearance of lower molecular weight bands may indicate degradation. |
| Off-Target Effects of this compound | This compound may be affecting other kinases or signaling pathways, leading to unexpected changes in protein expression or post-translational modifications.[9][10][11] Perform a kinase panel screening to identify potential off-target interactions. |
| Loading Control Variability | Inconsistent levels of loading controls can make it difficult to interpret changes in the target protein. Ensure equal protein loading across all lanes.[12] |
| Overexposure | Very strong signals can lead to the appearance of non-specific bands. Reduce the exposure time or the amount of secondary antibody. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO at up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q2: How can I determine if this compound is hitting its intended target in my cells?
A2: To confirm target engagement, we recommend performing a Western blot to analyze the phosphorylation status of the direct downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate upon this compound treatment would indicate target engagement.
Q3: I am not observing the expected phenotype after this compound treatment. What should I do?
A3: First, confirm target engagement as described in Q2. If the target is being inhibited, the lack of a phenotype could suggest that the targeted pathway is not critical for the observed phenotype in your specific cell model. Consider the genetic background of your cells and potential compensatory signaling pathways.
Q4: What are the potential off-target effects of this compound?
A4: As a small molecule inhibitor, this compound may have off-target effects.[9][10][11] We recommend performing unbiased screens, such as a kinase inhibitor panel or proteomic profiling, to identify potential off-target interactions and better interpret your results.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Western Blotting
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: A simplified signaling pathway illustrating the inhibitory action of this compound.
References
- 1. businessresearchinsights.com [businessresearchinsights.com]
- 2. selectscience.net [selectscience.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: ML303 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML303 in dose-response experiments. Our aim is to help you navigate common challenges and optimize your experimental workflow for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial experiments. A common starting point is a 7- to 10-point dose-response curve using serial dilutions. We recommend starting from a high concentration (e.g., 100 µM) and performing 1:3 or 1:5 serial dilutions to cover a wide range of concentrations (e.g., from picomolar or nanomolar to micromolar). Pilot experiments are crucial to identify the appropriate dose range for your specific cell line and assay.[1]
Q2: My cell viability is over 100% at low concentrations of this compound. What does this mean and how should I handle it?
A2: This is a commonly observed phenomenon in cell viability assays.[2] Several factors could contribute to this:
-
Hormesis: The compound at very low doses may be stimulating cell proliferation or metabolic activity, a phenomenon known as hormesis.[3]
-
Overgrowth of Control Cells: In untreated control wells, cells might overgrow, leading to cell death and reduced signal (e.g., in an MTT assay). In contrast, low doses of the compound might slightly inhibit growth, keeping the cells healthier and more metabolically active than the overgrown control cells.[2]
-
Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[1] If your control wells are on the edge, this might contribute to the issue.
Handling this data:
-
It is generally recommended not to simply set values over 100% to 100%, as this can skew the curve fit.[2]
-
Focus the analysis on the linear, inhibitory portion of the curve to calculate the IC50.[2]
-
Consider optimizing cell seeding density to prevent overgrowth in control wells during the assay period.[1]
Q3: My dose-response curves for this compound are not reproducible between experiments. What are the potential causes?
A3: Lack of reproducibility is a common challenge. Key factors to investigate include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of seeding, and media composition.
-
Assay Protocol: Standardize incubation times, reagent concentrations, and automated liquid handling steps as much as possible.[1]
-
Compound Stability: Ensure this compound is properly stored and that the stock solution is stable. Prepare fresh dilutions for each experiment.
-
Plate Layout: Be mindful of potential "edge effects".[1] Consider not using the outer wells of the plate for data collection or using a humidified secondary container.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects | - Use a multichannel pipette or automated cell dispenser for seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate for experimental data.[1] |
| Steep or shallow dose-response curve | - Inappropriate concentration range- Assay kinetics | - Perform a wider range of serial dilutions to better define the top and bottom plateaus of the curve.- Optimize the assay incubation time.[4] |
| Incomplete curve (no bottom plateau) | - this compound concentration is not high enough to achieve maximum inhibition. | - Increase the highest concentration of this compound in your dilution series. |
| Noisy data | - Cell clumping- Contamination- Reagent issues | - Ensure a single-cell suspension before seeding.- Regularly check for mycoplasma contamination.- Use fresh, properly stored reagents. |
| IC50 value changes with assay duration | - The IC50 is inherently a time-dependent parameter.[4] | - Standardize the assay endpoint (e.g., 24, 48, or 72 hours) and report it with your IC50 values.[4] |
Experimental Protocols
General Protocol for a Cell Viability (e.g., MTT) Dose-Response Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Create a single-cell suspension and count the cells.
-
Seed cells into a 96-well plate at a pre-optimized density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations.
-
Add the diluted compound to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[5]
-
-
Viability Assessment (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-only controls (set to 100% viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound as a receptor tyrosine kinase inhibitor.
Experimental Workflow
Caption: General experimental workflow for a dose-response cell viability assay.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common dose-response curve issues.
References
- 1. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ML303 Studies
Welcome to the technical support center for ML303, a potent antagonist of the influenza A virus non-structural protein 1 (NS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation for studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the influenza A virus NS1 protein. NS1 is a key virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFNs), such as IFN-β. This compound binds to NS1, preventing it from suppressing the host's antiviral response. This leads to the restoration of IFN-β production and subsequent inhibition of viral replication.
Q2: What are the essential negative controls for an experiment involving this compound?
A2: Proper negative controls are crucial for interpreting your results. The following should be included:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the vehicle itself.
-
Mock-Infected Control: Cells that are not infected with the influenza virus but are otherwise treated the same as the experimental groups. This helps to establish baseline levels of IFN-β and cell viability.
-
Virus Control (No Treatment): Cells infected with the influenza virus but not treated with this compound. This group demonstrates the full extent of viral NS1-mediated IFN-β suppression.
Q3: What are appropriate positive controls for an this compound experiment?
A3: Positive controls are necessary to ensure that your experimental systems are working as expected. Consider the following:
-
Influenza A Virus with a non-functional NS1 (delNS1 or NS1-mutant): Infecting cells with a virus that has a deleted or mutated NS1 protein will result in a strong IFN-β response, as the primary antagonist of this pathway is absent. This serves as a positive control for the IFN-β induction and measurement part of your experiment.
-
Known NS1 Inhibitor: If available, another compound with a well-characterized inhibitory effect on NS1 can be used as a positive control for this compound's activity.
-
IFN-β Inducer: Treatment of cells with a known inducer of the IFN-β pathway, such as poly(I:C), can confirm that the cellular machinery for IFN-β production is functional.
Q4: How can I assess the potential cytotoxicity of this compound in my cell line?
A4: It is essential to determine the concentration range at which this compound is not toxic to your cells. A cytotoxicity assay, such as an MTT, XTT, or LDH assay, should be performed. This involves treating uninfected cells with a range of this compound concentrations and measuring cell viability after a relevant incubation period (e.g., 24-48 hours). The highest concentration of this compound that does not significantly reduce cell viability should be used as the maximum concentration in your antiviral assays.
Troubleshooting Guides
Issue 1: Low or no IFN-β induction in positive controls (e.g., delNS1 virus infection or poly(I:C) treatment).
-
Possible Cause 1: Cell Line Issues. The cell line may have a deficient IFN signaling pathway or may have been passaged too many times, leading to reduced responsiveness.
-
Troubleshooting: Use a fresh stock of cells with a low passage number. Confirm the IFN competency of your cell line by treating with a known IFN-β inducer and measuring the response.
-
-
Possible Cause 2: Reagent Quality. The poly(I:C) or other inducing agents may have degraded.
-
Troubleshooting: Use a fresh, validated batch of the inducing agent.
-
-
Possible Cause 3: Assay Sensitivity. The method used to detect IFN-β (e.g., ELISA, qPCR, reporter assay) may not be sensitive enough.
-
Troubleshooting: Validate your assay with a known positive control and ensure that the limit of detection is appropriate for your experimental setup. For qPCR, check primer efficiency and RNA quality. For reporter assays, ensure efficient transfection and cell viability.
-
Issue 2: High variability in viral titer results (Plaque Assay or TCID50).
-
Possible Cause 1: Inconsistent Cell Monolayer. A non-confluent or uneven cell monolayer will lead to inconsistent plaque formation.
-
Troubleshooting: Ensure that cells are seeded evenly and form a confluent monolayer before infection.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate serial dilutions of the virus will lead to large variations in the calculated titer.
-
Troubleshooting: Use calibrated pipettes and ensure proper mixing at each dilution step. Plate replicates for each dilution.
-
-
Possible Cause 3: Overlay Medium Issues (Plaque Assay). The temperature or concentration of the agarose overlay can affect plaque size and clarity.
-
Troubleshooting: Ensure the agarose is cooled to an appropriate temperature (around 42-45°C) before adding it to the cells to avoid cell death. Optimize the agarose concentration for your specific virus and cell line.
-
Issue 3: this compound does not show an antiviral effect.
-
Possible Cause 1: Inactive Compound. The this compound compound may have degraded.
-
Troubleshooting: Use a fresh, validated stock of this compound. Store the compound as recommended by the manufacturer.
-
-
Possible Cause 2: Sub-optimal Concentration. The concentration of this compound used may be too low to inhibit NS1 effectively.
-
Troubleshooting: Perform a dose-response experiment with a wider range of this compound concentrations, ensuring that the concentrations used are not cytotoxic.
-
-
Possible Cause 3: Virus Strain Resistance. The specific strain of influenza A virus used may have an NS1 protein that is less susceptible to this compound.
-
Troubleshooting: If possible, test this compound against a reference strain of influenza A for which its activity has been previously characterized.
-
Experimental Protocols & Data Presentation
IFN-β Promoter Luciferase Reporter Assay
This assay measures the activation of the IFN-β promoter in response to viral infection and this compound treatment.
Methodology:
-
Cell Seeding: Seed a suitable reporter cell line (e.g., A549 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter) in a 96-well plate.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (and controls) for 1-2 hours.
-
Infection: Infect the cells with influenza A virus (e.g., at a Multiplicity of Infection - MOI of 1).
-
Incubation: Incubate the plate for 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
Data Summary Table:
| Treatment Group | This compound Conc. (µM) | Virus | Relative Luciferase Units (RLU) | Fold Induction (vs. Mock) |
| Mock | 0 | - | 100 ± 15 | 1.0 |
| Vehicle Control | 0 (DMSO) | + | 150 ± 20 | 1.5 |
| This compound | 1 | + | 500 ± 50 | 5.0 |
| This compound | 5 | + | 2500 ± 200 | 25.0 |
| This compound | 10 | + | 5000 ± 450 | 50.0 |
| Positive Control | - | delNS1 Virus | 6000 ± 500 | 60.0 |
Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., MDCK cells) in a 6-well plate to form a confluent monolayer.
-
Infection & Treatment: Infect cells with influenza A virus in the presence of different concentrations of this compound (and controls).
-
Incubation: Incubate for 1-2 hours to allow for viral entry.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding concentrations of this compound.
-
Incubation: Incubate for 2-3 days until plaques are visible.
-
Fixation and Staining: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize and count the plaques.
Data Summary Table:
| Treatment Group | This compound Conc. (µM) | Plaque Forming Units (PFU/mL) | % Inhibition |
| Vehicle Control | 0 (DMSO) | 2.5 x 10⁶ ± 0.3 x 10⁶ | 0% |
| This compound | 1 | 1.2 x 10⁶ ± 0.2 x 10⁶ | 52% |
| This compound | 5 | 5.8 x 10⁵ ± 0.9 x 10⁵ | 77% |
| This compound | 10 | 1.1 x 10⁵ ± 0.4 x 10⁵ | 96% |
Quantitative RT-PCR (qPCR) for IFN-β mRNA
This method directly measures the levels of IFN-β messenger RNA.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound and infect with influenza A virus as described for the reporter assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 8-12 hours), extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.
Data Summary Table:
| Treatment Group | This compound Conc. (µM) | Virus | Relative IFN-β mRNA Expression (Fold Change) |
| Mock | 0 | - | 1.0 |
| Vehicle Control | 0 (DMSO) | + | 1.2 ± 0.2 |
| This compound | 1 | + | 8.5 ± 1.1 |
| This compound | 5 | + | 35.2 ± 4.3 |
| This compound | 10 | + | 78.9 ± 9.5 |
| Positive Control | - | delNS1 Virus | 95.4 ± 11.2 |
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for this compound studies.
Technical Support Center: Addressing Compound Precipitation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the precipitation of small molecule inhibitors during experiments. Due to the potential ambiguity of the designation "ML303", this guide is divided into two sections: one for the known influenza NS1 protein inhibitor, This compound , and another for a representative ERK5 inhibitor, XMD17-109 , as precipitation is a common issue with kinase inhibitors.
Section 1: this compound (Influenza NS1 Inhibitor)
This compound is a potent inhibitor of the influenza A virus non-structural protein 1 (NS1), a key viral factor in overcoming host immune responses.[1] Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) for this compound
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 20 mg/mL in DMSO.
Q2: My this compound precipitated out of solution after dilution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts and toxicity, but high enough to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can sometimes help to keep the compound in solution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after diluting the DMSO stock into the aqueous solution.
-
Temperature: Perform dilutions at room temperature or 37°C, as temperature can affect solubility. Avoid cold buffers if possible.
-
Use of Pluronic F-127: For cellular assays, adding a small amount of Pluronic F-127 (a non-ionic surfactant) to the final dilution can help to maintain the solubility of hydrophobic compounds.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the recommended solvent, other organic solvents like ethanol or DMF might be viable. However, solubility in these solvents must be determined empirically. Always start with a small amount of the compound to test solubility before preparing a large stock solution. Be mindful that different solvents can have varying levels of toxicity in cellular assays.
Troubleshooting Guide for this compound Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock | Stock concentration is too high or the compound has low purity. | Prepare a fresh stock solution at a lower concentration. Ensure your this compound is of high purity. |
| Precipitation upon dilution in buffer/media | Compound is not soluble in the aqueous environment. | See FAQ Q2 for a detailed troubleshooting workflow. Consider the use of solubilizing agents like cyclodextrins or surfactants, but validate their compatibility with your assay. |
| Cloudiness or precipitate observed during the experiment | Change in temperature, pH, or interaction with other components in the assay. | Maintain a constant temperature throughout the experiment. Check the pH of your buffers. Evaluate if any component of your assay medium could be causing precipitation. |
Quantitative Data: this compound Solubility
| Compound | Solvent | Solubility |
| This compound (NS1 Inhibitor) | DMSO | 20 mg/mL |
Experimental Protocol: Influenza A Virus Replication Assay
This protocol is a general guideline for assessing the antiviral activity of this compound by measuring the inhibition of influenza A virus replication in cell culture.
1. Cell Culture and Seeding:
- Culture Madin-Darby Canine Kidney (MDCK) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to form a confluent monolayer.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin) to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Wash the MDCK cell monolayer with PBS and add 100 µL of the diluted this compound or vehicle control (infection medium with the corresponding DMSO concentration) to the wells.
3. Virus Infection:
- Infect the cells with influenza A virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 0.01 in a volume of 50 µL of infection medium.
- Incubate the plate at 37°C in a 5% CO2 incubator.
4. Assay Readout (48 hours post-infection):
- The antiviral effect can be determined by various methods, such as:
- MTT Assay: To assess cell viability and the cytopathic effect (CPE) of the virus.
- Hemagglutination (HA) Assay: To measure the amount of virus in the supernatant.
- RT-qPCR: To quantify viral RNA levels in the cells or supernatant.
- Immunostaining: To visualize viral protein expression in the cells.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Influenza A NS1 Protein's Role in Inhibiting Host Immune Response
Caption: Influenza A NS1 protein inhibits the host's innate immune response.
Section 2: ERK5 Inhibitors (e.g., XMD17-109)
Given that precipitation is a common challenge with small molecule kinase inhibitors, this section focuses on XMD17-109 (also known as ERK5-IN-1) as a representative example for researchers working with ERK5 inhibitors who may be facing solubility issues with their specific compound, potentially mislabeled or internally coded as "this compound".
Frequently Asked Questions (FAQs) for ERK5 Inhibitors
Q1: What are the recommended solvents for dissolving ERK5 inhibitors like XMD17-109?
A1: XMD17-109 is soluble in DMSO and Ethanol. For in vivo studies, it can be formulated in carriers like a mixture of PEG300, Tween80, and water, or in corn oil.
Q2: I am observing precipitation of my ERK5 inhibitor in my cell-based assay. How can I resolve this?
A2: Similar to other hydrophobic small molecules, precipitation in aqueous media is a known issue. Please refer to the troubleshooting steps outlined in Section 1, FAQ Q2. Additionally, for kinase inhibitors, consider the following:
-
Protein Concentration: The presence of proteins (like BSA or serum) in your assay buffer can sometimes help to stabilize the compound and prevent precipitation.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable, as pH shifts can affect the solubility of certain compounds.
Q3: Are there any general strategies to improve the solubility of kinase inhibitors?
A3: Yes, several formulation strategies can be employed, though they require careful validation for each specific assay:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Co-solvents: Using a mixture of solvents (e.g., DMSO and ethanol) might improve solubility in some cases.
-
Sonication: Brief sonication of the stock solution or the diluted solution can sometimes help to dissolve small aggregates.
Troubleshooting Guide for ERK5 Inhibitor Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitate in organic solvent stock | Supersaturation or storage at inappropriate temperature. | Warm the stock solution gently (e.g., in a 37°C water bath). If precipitation persists, prepare a new, less concentrated stock. Store stocks at the recommended temperature. |
| Precipitation after adding to cell media | Low aqueous solubility; interaction with media components. | Decrease the final concentration of the inhibitor. Increase the serum concentration if your assay allows. Pre-warm the media before adding the compound. |
| Inconsistent results between experiments | Variable precipitation due to minor differences in protocol execution. | Standardize the dilution and addition steps precisely. Ensure consistent mixing and incubation times. Prepare fresh dilutions for each experiment. |
Quantitative Data: XMD17-109 (ERK5-IN-1) Solubility
| Compound | Solvent/Formulation | Solubility |
| XMD17-109 | DMSO | ≥ 70 mg/mL |
| XMD17-109 | Ethanol | Information not readily available, but generally soluble. |
| XMD17-109 | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | 5 mg/mL |
| XMD17-109 | 5% DMSO, 95% Corn oil | 0.25 mg/mL |
Experimental Protocol: Cell Viability Assay with an ERK5 Inhibitor
This protocol provides a general method for assessing the effect of an ERK5 inhibitor on the viability of cancer cells.
1. Cell Seeding:
- Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the ERK5 inhibitor (e.g., XMD17-109) in DMSO.
- Perform serial dilutions in cell culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. Viability Assessment (MTT Assay):
- Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 2: Simplified ERK5 Signaling Pathway
Caption: The ERK5 signaling cascade and the point of inhibition by XMD17-109.
Diagram 3: Experimental Workflow for Western Blot Analysis of ERK5 Phosphorylation
Caption: A typical workflow for analyzing ERK5 phosphorylation via Western Blot.
References
ensuring the purity and quality of ML303
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and quality of ML303 for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the influenza A virus non-structural protein 1 (NS1). NS1 is a key virulence factor that suppresses the host's innate immune response, primarily by inhibiting the RIG-I signaling pathway and activating the PI3K/Akt pathway to delay apoptosis and promote viral replication.[1][2][3][4][5] this compound exerts its antiviral effect by blocking these functions of NS1.
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₁₆F₃N₃O₂ |
| Molecular Weight | 399.37 g/mol |
| CAS Number | 1638211-04-7 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (20 mg/mL) |
| Purity (typical) | ≥98% (by HPLC) |
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: What are the recommended quality control (QC) assays for incoming lots of this compound?
A4: To ensure the quality of a new batch of this compound, the following QC assays are recommended.
| QC Assay | Purpose | Acceptance Criteria |
| HPLC/UPLC | To determine purity and identify impurities. | Purity ≥98% |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Observed mass should match the theoretical mass (399.37 g/mol ). |
| ¹H NMR Spectroscopy | To confirm the chemical structure. | The spectrum should be consistent with the known structure of this compound. |
| Solubility Test | To ensure the compound dissolves as expected. | Should form a clear solution in DMSO at the specified concentration. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antiviral activity observed. | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Verify all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to confirm the optimal concentration. | |
| Cell line variability: Different cell lines may have varying susceptibility to influenza virus and response to this compound. | Use a consistent and well-characterized cell line for all experiments. | |
| Precipitation of this compound in cell culture media. | Low solubility in aqueous media: this compound is poorly soluble in water. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions in a serum-free medium before adding to the final culture. |
| Observed cytotoxicity at effective concentrations. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Perform a solvent toxicity control to determine the maximum tolerated concentration. Keep the final solvent concentration consistent across all experimental and control groups. |
| Off-target effects: At high concentrations, this compound may have off-target effects. | Conduct a dose-response experiment to determine the optimal concentration that balances antiviral activity and cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration at which this compound inhibits influenza virus replication in vitro.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Agarose
-
Crystal Violet
Methodology:
-
Seed MDCK cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Wash the MDCK cell monolayer with PBS and infect with the virus-ML303 mixture.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of this compound and trypsin-TPCK.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the log of the this compound concentration.
Signaling Pathways and Experimental Workflows
Influenza NS1 Signaling Pathways
The influenza A virus NS1 protein interferes with the host's innate immune response through multiple mechanisms. The diagrams below illustrate the key pathways affected by NS1 and the inhibitory action of this compound.
Caption: Inhibition of RIG-I mediated Type I Interferon production by Influenza A NS1 and this compound.
Caption: Activation of the pro-survival PI3K/Akt signaling pathway by Influenza A NS1.
Experimental Workflow for Evaluating this compound Efficacy
The following workflow outlines the key steps for assessing the efficacy of this compound in a cell-based influenza virus infection model.
References
- 1. Influenza A Virus NS1 Protein Activates the PI3K/Akt Pathway To Mediate Antiapoptotic Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Research progress on the nonstructural protein 1 (NS1) of influenza a virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology
Disclaimer: No specific public information is available for a compound designated "ML303." The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as Inhibitor X , which is designed to modulate cellular processes that may result in altered cell morphology. The principles and protocols provided are based on common experiences with small molecule inhibitors in cell biology research.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when observing unexpected changes in cell morphology after treatment with Inhibitor X?
A1: First, verify the concentration of Inhibitor X used and the duration of the treatment. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and observe the cells at different time points (e.g., 6, 12, 24, 48 hours). Always include a vehicle control (the solvent used to dissolve Inhibitor X, e.g., DMSO) to ensure the observed effects are not due to the solvent.
Q2: How can I determine if the observed morphological changes are a direct result of Inhibitor X's intended activity or due to off-target effects or cytotoxicity?
A2: Distinguishing between on-target, off-target, and cytotoxic effects is critical.
-
On-target effects should correlate with the known or hypothesized mechanism of action of Inhibitor X. For example, if Inhibitor X targets a protein involved in cytoskeletal dynamics, changes in cell shape, size, or adhesion are expected.
-
Off-target effects can be assessed by using a structurally related but inactive control compound, if available. Alternatively, observing a wide range of unexpected cellular changes not readily explained by the target's function may suggest off-target activity.
-
Cytotoxicity can be evaluated using cell viability assays such as Trypan Blue exclusion, MTT, or a lactate dehydrogenase (LDH) assay.[1] Morphological signs of cytotoxicity include cell shrinkage, membrane blebbing, and detachment from the culture surface.[1]
Q3: What is the significance of changes in the actin cytoskeleton and microtubules after treatment with Inhibitor X?
A3: The actin cytoskeleton and microtubules are fundamental to maintaining cell shape, adhesion, migration, and division.
-
Changes in F-actin (filamentous actin) can indicate effects on processes like cell spreading, motility, and the formation of structures like stress fibers and lamellipodia.
-
Alterations in the microtubule network can impact cell polarity, intracellular transport, and cell division. Visualizing these structures using immunofluorescence microscopy is a key method to understand how Inhibitor X affects cell morphology at a subcellular level.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Cells are rounding up and detaching from the plate. | 1. High concentration of Inhibitor X: The concentration may be causing cytotoxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Target-related effect: The target of Inhibitor X may be crucial for cell adhesion. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. 3. Investigate the known functions of the target protein in cell adhesion. |
| Cells exhibit an elongated or spindle-like morphology. | 1. Effect on cytoskeleton: Inhibitor X may be altering the balance of actin and microtubule dynamics.[2] 2. Cell cycle arrest: The inhibitor might be causing cells to arrest at a specific phase of the cell cycle where they are naturally more elongated. | 1. Stain for F-actin (using phalloidin) and α-tubulin to visualize the cytoskeleton.[2] 2. Perform cell cycle analysis using flow cytometry. |
| Increased cell size and flattened appearance. | 1. Inhibition of cell division: The compound may be blocking cytokinesis, leading to larger, multinucleated cells. 2. Induction of senescence: Some compounds can induce a senescent state, characterized by a flattened morphology. | 1. Stain for DNA (e.g., with DAPI) to check for multinucleated cells. 2. Use a senescence-associated β-galactosidase staining kit to test for senescence. |
| High variability in cell morphology within the same treatment group. | 1. Cell-to-cell variability: Individual cells can respond differently to inhibitors.[3] 2. Compound instability: Inhibitor X may be degrading in the culture medium over time. | 1. Use single-cell analysis techniques if available. Ensure a homogenous cell population at the start of the experiment. 2. Check the stability of the compound in your specific media and incubation conditions. Consider refreshing the media with a new compound at regular intervals for long-term experiments. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for F-actin and α-tubulin
This protocol allows for the visualization of key cytoskeletal components.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of Inhibitor X and a vehicle control for the specified time.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody and Phalloidin Incubation: Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate (for F-actin) in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion
This is a quick method to determine the percentage of viable cells.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with Inhibitor X and a vehicle control.
-
Cell Harvesting: After treatment, collect the culture medium (which may contain detached, non-viable cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation:
-
Percentage of Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100
-
Visualizations
Caption: Hypothetical signaling pathway affected by Inhibitor X.
Caption: Experimental workflow for troubleshooting morphological changes.
Caption: Logical relationships for troubleshooting cell morphology issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Morphological changes in osteoblastic cells (MC3T3-E1) due to fluid shear stress: cellular damage by prolonged application of fluid shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of ML303 and Other Compounds on ACSL4
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of ML303 and other small molecules on Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). The methodologies and comparative data presented herein are designed to facilitate a thorough and objective assessment of potential ACSL4 inhibitors.
Comparative Analysis of ACSL4 Inhibitors
| Inhibitor | Reported IC50 for ACSL4 | Target(s) | Notes |
| This compound | To be determined | ACSL4 (presumed) | The inhibitory effect and potency need to be validated using the protocols below. |
| Rosiglitazone | Potent inhibitor (specific IC50 varies by study) | PPARγ, ACSL4 | A thiazolidinedione class drug, also known to inhibit ACSL4 activity directly.[1][2] |
| Pioglitazone | Inhibits ACSL4 | PPARγ, ACSL4 | Another thiazolidinedione with demonstrated inhibitory effects on ACSL4.[3] |
| Troglitazone | Inhibits ACSL4 | PPARγ, ACSL4 | A thiazolidinedione that has been shown to protect from ferroptosis through ACSL4 inhibition.[3] |
| PRGL493 | Potent inhibitor | ACSL4 | Identified through virtual screening and demonstrated to inhibit ACSL4 activity in enzymatic and cellular assays.[3] |
| AS-252424 | Potent inhibitor | ACSL4, PI3Kγ | Identified as a potent ferroptosis inhibitor that directly binds to and inhibits ACSL4.[3] |
| Triacsin C | Inhibits ACSL family members | ACSL1, ACSL3, ACSL4 | A natural product that acts as a non-specific ACSL inhibitor.[3] |
Experimental Protocols for Validating ACSL4 Inhibition
The following protocols provide detailed methodologies for assessing the inhibitory potential of compounds like this compound against ACSL4.
1. In Vitro ACSL4 Enzymatic Activity Assay
This assay directly measures the enzymatic activity of recombinant ACSL4 and its inhibition by a test compound. The principle is to quantify the formation of Arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA).
Materials:
-
Recombinant human ACSL4 protein
-
Arachidonic acid (AA)
-
[3H]-labeled Arachidonic Acid (optional, for radiometric detection)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Scintillation cocktail (for radiometric detection)
-
LC-MS/MS system (for non-radiometric detection)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 175 mM Tris (pH 7.4), 10 mM ATP, 8 mM MgCl2, and 5 mM DTT.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, add the desired concentration of the test inhibitor (e.g., this compound) to the recombinant ACSL4 protein in the reaction buffer. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding 250 µM CoA and 50 µM AA (spiked with [3H]-AA if using radiometric detection). The total reaction volume should be 100 µl.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, AA-CoA, will be in the aqueous phase, while unreacted AA will be in the organic phase.
-
Quantification:
-
Radiometric Method: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
LC-MS/MS Method: Analyze the aqueous phase using a suitable LC-MS/MS method to quantify the amount of AA-CoA formed.
-
-
Data Analysis: Calculate the percentage of ACSL4 inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
2. Cell-Based Ferroptosis Assay for Functional Inhibition of ACSL4
This assay assesses the ability of a test compound to protect cells from ferroptosis induced by agents like RSL3, which requires ACSL4 activity.
Materials:
-
A suitable cell line expressing ACSL4 (e.g., HT-1080)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
RSL3 (a GPX4 inhibitor that induces ferroptosis)
-
Test inhibitor (e.g., this compound)
-
Cell viability assay kit (e.g., CCK-8 or LDH cytotoxicity assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours. Include a vehicle-only control.
-
Ferroptosis Induction: Add a pre-determined concentration of RSL3 to the wells (except for the untreated control wells) to induce ferroptosis.
-
Incubation: Incubate the plate for a specified period (e.g., 8-24 hours).
-
Cell Viability Assessment:
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
LDH Assay: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) release according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment condition. Determine the protective effect of the inhibitor against RSL3-induced cell death and calculate its EC50 value.
3. Western Blot Analysis of ACSL4 and Downstream Markers
This protocol is used to determine if the test compound affects the expression level of ACSL4 or key proteins in the ferroptosis pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ACSL4, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ACSL4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the ACSL4 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: ACSL4 signaling pathway in ferroptosis.
Caption: Experimental workflow for validating ACSL4 inhibitors.
References
A Comparative Guide to Ferroptosis Inducers: ML303 vs. Erastin and RSL3
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis-inducing compounds is critical for advancing research in areas such as oncology and neurodegenerative diseases. This guide provides a detailed comparison of ML303 with two of the most well-characterized ferroptosis inducers, erastin and RSL3, supported by experimental data and detailed protocols.
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Erastin and RSL3 are canonical inducers of ferroptosis that operate through distinct mechanisms. Erastin, a class I ferroptosis inducer, inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[1][2] RSL3, a class II inducer, directly inhibits GPX4, the key enzyme that detoxifies lipid peroxides.[2][3] This guide introduces and compares a third compound, this compound, to these established inducers.
Mechanism of Action: A Tale of Two Pathways (and a third emerges)
The primary distinction between these ferroptosis inducers lies in their molecular targets and the subsequent cascade of events leading to lipid peroxidation and cell death.
Erastin: As a class I inducer, erastin's primary target is the system Xc- antiporter, a cell surface transporter responsible for the uptake of cystine and the export of glutamate.[1] By inhibiting system Xc-, erastin limits the intracellular availability of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH compromises the activity of GPX4, an enzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols. The inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.
RSL3: In contrast, RSL3 is a class II ferroptosis inducer that bypasses the need for GSH depletion by directly targeting and inhibiting GPX4.[3] This direct inhibition leads to a rapid accumulation of lipid peroxides and the execution of the ferroptotic cell death program. Recent studies have suggested that the mechanism of RSL3-mediated GPX4 inhibition may be more complex, potentially involving the adaptor protein 14-3-3ε or targeting other selenoproteins like thioredoxin reductase 1 (TXNRD1).[4]
This compound: Information regarding the precise mechanism of action for this compound as a ferroptosis inducer is less established in publicly available literature compared to erastin and RSL3. Further research is required to fully elucidate its direct molecular target and its position within the ferroptosis signaling cascade.
Comparative Efficacy: A Quantitative Look
The potency of these compounds in inducing ferroptosis can vary significantly depending on the cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Erastin | Luminal Breast Cancer Cells | > 10 µM (Resistant) | [5] |
| Prostate Cancer Cells (DU145, PC3, etc.) | ~5-20 µM (72h) | [6] | |
| Rhabdomyosarcoma/Myoblast Lines | ~0.1-5 µM (24-48h) | [1] | |
| RSL3 | Luminal Breast Cancer Cells (Sensitive) | < 2 µM | [5][7] |
| Luminal Breast Cancer Cells (Resistant) | > 2 µM | [5][7] | |
| Prostate Cancer Cells (DU145, PC3, etc.) | ~0.5-4 µM (72h) | [6] | |
| Rhabdomyosarcoma/Myoblast Lines | ~0.1-5 µM (24-48h) | [1] | |
| Head and Neck Squamous Carcinoma Cells (HNSCC) | ~1-10 µM | [8] | |
| This compound | Data not readily available in comparative studies | - |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for erastin and RSL3. The pathway for this compound remains to be fully elucidated.
Caption: Erastin inhibits the system Xc- transporter, leading to GSH depletion and GPX4 inactivation.
Caption: RSL3 directly inhibits GPX4, leading to the accumulation of lipid ROS and ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound, erastin, and RSL3.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound, erastin, and RSL3 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 550-600 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the control and plot dose-response curves to determine IC50 values.
Lipid Peroxidation Assay (C11-BODIPY Staining and Flow Cytometry)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Ferroptosis inducers (this compound, erastin, RSL3)
-
C11-BODIPY 581/591 dye (e.g., from Invitrogen, D3861)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, erastin, or RSL3 for the appropriate duration. Include a vehicle control.
-
Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.[10] Incubate at 37°C.
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in 500 µL of PBS.[10]
-
Analyze the cells immediately using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission in two channels: green (e.g., 510-530 nm) for the oxidized C11-BODIPY and red (e.g., >580 nm) for the reduced form.[10]
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 in cell lysates.
Materials:
-
Cell culture plates
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
GPX4 activity assay kit (e.g., from Cayman Chemical, Elabscience)[11]
-
Protein assay reagent (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound, erastin, or RSL3 as desired.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Follow the manufacturer's protocol for the specific GPX4 activity assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing glutathione, glutathione reductase, NADPH, and a substrate for GPX4 (e.g., cumene hydroperoxide).
-
The activity of GPX4 is determined by measuring the rate of NADPH consumption, which is monitored by the decrease in absorbance at 340 nm over time using a microplate reader.[11]
-
Normalize the GPX4 activity to the total protein concentration of the lysate.
Conclusion
Erastin and RSL3 represent two distinct and well-characterized classes of ferroptosis inducers, targeting the system Xc- antiporter and GPX4, respectively. While this compound is also recognized as a ferroptosis inducer, its precise mechanism of action requires further investigation to be fully understood and comparatively evaluated. The provided experimental protocols offer a robust framework for researchers to investigate the efficacy and mechanisms of these and other novel ferroptosis-inducing compounds. A deeper understanding of the molecular pathways and the comparative potency of these inducers will be instrumental in the development of targeted therapies that exploit the ferroptotic cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 6. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
ML303 versus Ferrostatin-1 in Ferroptosis Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Consequently, the identification and characterization of potent ferroptosis inhibitors are of significant interest for therapeutic development. This guide provides a comparative overview of two notable ferroptosis inhibitors, ML303 and Ferrostatin-1, summarizing their mechanisms of action, available efficacy data, and the experimental protocols used to assess their inhibitory potential.
Mechanism of Action: A Tale of Two Inhibitors
Ferrostatin-1 (Fer-1): The Radical Scavenger
Ferrostatin-1 is a well-established and widely used inhibitor of ferroptosis. Its primary mechanism of action is as a potent, lipophilic radical-trapping antioxidant.[1][2] Fer-1 effectively scavenges lipid peroxyl and alkoxyl radicals, thereby interrupting the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[1] This protective effect is achieved without being consumed in the process, as it is suggested that ferrous iron can regenerate Fer-1 from its radical form.[1] Some studies also suggest that Fer-1 can form a complex with iron, which may contribute to its anti-ferroptotic activity.[1]
This compound: An Emerging Inhibitor with a Less Defined Role
Information regarding the specific mechanism of action of this compound in ferroptosis inhibition is less prevalent in the currently available scientific literature. While it is recognized as a ferroptosis inhibitor, detailed molecular mechanisms comparable to the extensive studies on Ferrostatin-1 are not as well-documented. It is often used in studies as a tool compound to induce or study ferroptosis, sometimes in the context of identifying other potential inhibitors.
Performance Comparison: Quantitative Insights
| Inhibitor | Reported IC50/EC50 | Cell Line | Inducer | Citation |
| Ferrostatin-1 | ~60 nM (EC50) | HT-1080 | Erastin | [3] |
| Ferrostatin-1 | ~10 nM (IC50) for 15LOX2/PEBP1 complex inhibition | In vitro | - | |
| This compound | Not readily available | - | - | - |
Note: The efficacy of ferroptosis inhibitors can be highly dependent on the cell type, the specific inducer of ferroptosis used (e.g., erastin, RSL3), and the experimental conditions. The lack of standardized reporting conditions makes direct comparison of values from different studies challenging.
Signaling Pathways in Ferroptosis
The process of ferroptosis is intricately regulated by multiple pathways converging on the central event of iron-dependent lipid peroxidation. The following diagram illustrates the canonical ferroptosis pathway and highlights the points of intervention for inhibitors like Ferrostatin-1.
Caption: The Ferroptosis Signaling Pathway.
Experimental Protocols
To evaluate and compare the efficacy of ferroptosis inhibitors like this compound and Ferrostatin-1, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This assay determines the ability of an inhibitor to prevent cell death induced by a ferroptosis-inducing agent.
Workflow:
Caption: Cell Viability Assay Workflow.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., HT-1080, a commonly used cell line for ferroptosis studies) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound or Ferrostatin-1. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.
-
Ferroptosis Induction: Add a known concentration of a ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control cells. Plot the data as a dose-response curve to determine the EC50 value of the inhibitor.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis.
Workflow:
Caption: Lipid Peroxidation Assay Workflow.
Detailed Steps:
-
Cell Treatment: Treat cells with the ferroptosis inhibitor and inducer as described in the cell viability assay protocol.
-
Probe Staining: After the treatment period, wash the cells once with phosphate-buffered saline (PBS). Add fresh medium or PBS containing the C11-BODIPY 581/591 probe (final concentration of 1-10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze them on a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Capture images in both the red and green channels to visualize the extent of lipid peroxidation.
-
-
Data Analysis: Quantify the fluorescence intensity or the percentage of cells with high green fluorescence to determine the effect of the inhibitor on lipid ROS accumulation.
Conclusion
Ferrostatin-1 is a well-characterized ferroptosis inhibitor that acts as a potent radical-trapping antioxidant. While this compound is also recognized as an inhibitor of ferroptosis, its precise mechanism of action and quantitative efficacy in direct comparison to Ferrostatin-1 are not as extensively documented in the available literature. For researchers investigating ferroptosis, Ferrostatin-1 currently serves as a more established and mechanistically understood tool. Further studies are required to fully elucidate the properties of this compound and to enable a direct and comprehensive comparison with other ferroptosis inhibitors. The provided experimental protocols offer a standardized framework for evaluating the performance of these and other novel ferroptosis inhibitors.
References
Comparative Analysis of ML303 and Other Influenza NS1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the influenza A virus non-structural protein 1 (NS1) inhibitor ML303 and other notable NS1-targeting compounds. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.
The influenza A virus NS1 protein is a critical virulence factor that orchestrates the evasion of the host's innate immune response, primarily by antagonizing the type I interferon (IFN) system. This multifaceted role makes NS1 an attractive target for the development of novel anti-influenza therapeutics. A growing number of small molecule inhibitors have been identified that target NS1, offering a promising alternative to conventional antiviral drugs that are often susceptible to resistance. This guide focuses on a comparative analysis of this compound, a potent NS1 antagonist, with other significant inhibitors such as JJ3297 (A9), A22, NSC125044, baicalin, and recently identified compounds 157 and 164.
Quantitative Performance of NS1 Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of various influenza NS1 inhibitors based on published data. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, virus strains, and assay formats can vary between studies.
| Inhibitor | Virus Strain | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A/PR/8/34 (H1N1) | MDCK | IC90: 0.155 | >50 | >322 | [1] |
| A/PR/8/34 (H1N1) | MDCK | EC50: 0.7 | - | - | [2] | |
| JJ3297 (A9) | A/PR/8/34 (H1N1) | MDCK | IC50: 0.8 | >25 | >31 | [3] |
| A22 | - | - | EC50: ~0.05 | - | - | [4] |
| NSC125044 | Various strains | MDCK-UK | IC50: 7-12 | - | - | [5] |
| Compound 157 | A/PR/8/34 (H1N1) | A549 | IC50: 51.6 | >400 | >7.8 | [4] |
| Compound 164 | A/PR/8/34 (H1N1) | A549 | IC50: 46.4 | >150 | >3.6 | [4] |
| Baicalin | A/FM1/1/47 (H1N1) | MDCK | EC50: 43.3 µg/mL | - | - | [6] |
| A/Beijing/32/92 (H3N2) | MDCK | EC50: 104.9 µg/mL | - | - | [6] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Selected Influenza NS1 Inhibitors. The table presents the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50) for various NS1 inhibitors. Data is compiled from multiple sources and experimental conditions may differ.
Mechanisms of Action and Signaling Pathways
Influenza NS1 protein employs multiple strategies to counteract the host's antiviral response. A primary mechanism involves the inhibition of the production of type I interferons (IFN-α/β). NS1 can achieve this by interacting with and inhibiting key host factors involved in the IFN induction pathway, such as RIG-I and the 30 kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30). Many NS1 inhibitors, including this compound, are thought to function by disrupting these interactions, thereby restoring the host's ability to mount an effective antiviral IFN response.
Figure 1: Influenza NS1-Mediated Immune Evasion and Inhibition.
The diagram above illustrates the simplified signaling pathway of the host's interferon response to influenza virus infection and the inhibitory actions of the NS1 protein. NS1 counteracts the antiviral response by targeting host factors like RIG-I and CPSF30. NS1 inhibitors, such as this compound, are designed to block these NS1 functions, thereby restoring the production of antiviral interferons.
Experimental Protocols
The evaluation of NS1 inhibitors typically involves a series of in vitro assays to determine their antiviral potency and mechanism of action. Key experimental procedures are outlined below.
Virus Yield Reduction Assay
This assay is a fundamental method for quantifying the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles in the presence of the inhibitor.
Figure 2: Workflow for a Virus Yield Reduction Assay.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells are seeded in multi-well plates and grown to confluence.
-
Compound Preparation: The NS1 inhibitor is serially diluted to a range of concentrations.
-
Infection: The cell monolayers are washed and infected with a known titer of influenza virus in the presence of the different concentrations of the inhibitor. A virus-only control (no inhibitor) and a cell-only control (no virus, no inhibitor) are included.
-
Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 24-48 hours).
-
Quantification of Viral Yield: The supernatant containing progeny virus is collected. The amount of infectious virus is then quantified using methods such as a plaque assay, a 50% tissue culture infectious dose (TCID50) assay, or a hemagglutination (HA) assay.[7]
-
Data Analysis: The percentage of virus inhibition is calculated for each inhibitor concentration relative to the virus-only control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
IFN-β Promoter Luciferase Reporter Assay
This cell-based assay is used to assess the ability of an NS1 inhibitor to restore the NS1-suppressed activation of the IFN-β promoter, a key event in the innate immune response.
Figure 3: Workflow for an IFN-β Promoter Luciferase Reporter Assay.
Methodology:
-
Cell Transfection: Human embryonic kidney 293T (HEK293T) cells are co-transfected with three plasmids: a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter, a plasmid expressing the influenza NS1 protein, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[8][9]
-
Compound Treatment: The transfected cells are treated with various concentrations of the NS1 inhibitor.
-
Induction: The IFN-β signaling pathway is stimulated, for example, by infection with Sendai virus or transfection with poly(I:C), a synthetic analog of double-stranded RNA.[8]
-
Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. The ability of the NS1 inhibitor to restore the IFN-β promoter activity is determined by comparing the luciferase levels in inhibitor-treated cells to those in untreated, NS1-expressing cells.
Conclusion
This compound has emerged as a highly potent inhibitor of the influenza A virus NS1 protein, demonstrating significant antiviral activity at nanomolar concentrations in vitro. When compared to other known NS1 inhibitors, this compound exhibits a favorable profile, although direct, head-to-head comparative studies are needed for a definitive assessment. The primary mechanism of action for many of these inhibitors, including likely this compound, involves the restoration of the host's innate immune response by preventing NS1 from interfering with key cellular pathways.
The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of existing and novel NS1 inhibitors. Further research, including in vivo efficacy studies and the elucidation of precise molecular interactions, will be crucial in advancing these promising compounds toward clinical development as a new class of anti-influenza therapeutics. The continued exploration of NS1 as a drug target holds significant promise for combating seasonal and pandemic influenza.
References
- 1. This compound | Influenza Virus NS1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. adooq.com [adooq.com]
- 3. JJ3297 | Influenza Virus NS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Identification of Anti-Influenza A Compounds Inhibiting the Viral Non-Structural Protein 1 (NS1) Using a Type I Interferon-Driven Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC125044 | Influenza Virus NS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Inhibition of IFN-β and ISRE Promoter Activation [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Unmasking the Viral Deception: A Comparative Guide to ML303 and Other Influenza NS1 Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of antiviral therapeutics, this guide offers an objective comparison of ML303's mechanism of action against other key inhibitors of the influenza A virus non-structural protein 1 (NS1). By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological pathways, we aim to provide a comprehensive resource for evaluating these promising therapeutic candidates.
The influenza A virus NS1 protein is a critical virulence factor that orchestrates the subversion of the host's innate immune system, primarily by suppressing the production of type I interferons (IFNs), such as IFN-β. This blockade of the IFN response allows the virus to replicate unchecked. Consequently, NS1 has emerged as a prime target for the development of novel anti-influenza drugs. This guide focuses on this compound, a potent pyrazolopyridine antagonist of NS1, and cross-validates its mechanism by comparing it with other well-characterized NS1 inhibitors, A9 (also known as JJ3297) and A22.
Mechanism of Action: Restoring the Host's Antiviral Alarm System
This compound, A9, and A22 share a common mechanism of action: they disrupt the interaction between the NS1 effector domain and the 30-kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30).[1][2][3] This interaction is a key strategy employed by the influenza virus to inhibit the maturation of host pre-mRNAs, including the mRNA for IFN-β. By binding to a hydrophobic pocket on the NS1 effector domain, these small molecules prevent NS1 from sequestering CPSF30.[1][2][3][4] This restores the host cell's ability to produce IFN-β, thereby reactivating the downstream antiviral pathways that inhibit viral replication. The activity of these inhibitors is dependent on a functional IFN response pathway, particularly the RNase L-mediated degradation of viral RNA.[4][5]
Quantitative Comparison of NS1 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | EC50 (Antiviral Activity) | IC90 (NS1 Antagonism) | Cell Line | Virus Strain | Reference |
| This compound | Influenza A NS1 | 0.7 µM | 155 nM | MDCK | Influenza A virus H1N1 | MedChemExpress |
| A9 (JJ3297) | Influenza A NS1 | 0.8 µM | Not Reported | MDCK | Not Specified | [6] |
| A22 | Influenza A NS1 | ~0.08 µM (est.)* | Not Reported | Not Specified | Not Specified | [6] |
*A22 is reported to be approximately 10 times more potent than A9.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
IFN-β Promoter Luciferase Reporter Assay
This cell-based assay is crucial for identifying and characterizing NS1 inhibitors by measuring their ability to restore IFN-β production.
Objective: To quantify the restoration of IFN-β promoter activity in the presence of NS1 and a test compound.
Materials:
-
HEK293T cells
-
Plasmids:
-
pIFN-β-Luc (Firefly luciferase reporter under the control of the IFN-β promoter)
-
pRL-TK (Renilla luciferase for normalization)
-
Expression plasmid for influenza NS1
-
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Test compounds (e.g., this compound, A9, A22)
Protocol:
-
Seed HEK293T cells in a 24-well plate and grow to 80-90% confluency.
-
Co-transfect the cells with the pIFN-β-Luc, pRL-TK, and NS1 expression plasmids using a suitable transfection reagent.
-
Following transfection (typically 4-6 hours), replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the fold induction of IFN-β promoter activity relative to the vehicle control.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit viral replication.
Objective: To determine the 50% effective concentration (EC50) of a compound against influenza virus.
Materials:
-
MDCK or A549 cells
-
Influenza A virus stock
-
Test compounds
-
96-well plates
-
Overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet solution
Protocol:
-
Seed MDCK or A549 cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in infection medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known titer of influenza A virus (e.g., multiplicity of infection of 0.01).
-
After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.
Caption: Influenza NS1 protein inhibits IFN-β production by targeting CPSF30.
Caption: Workflow for IFN-β promoter luciferase reporter assay.
References
- 1. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
ML303 as an alternative to other ferroptosis research tools
A comprehensive search of available scientific literature and research databases indicates that ML303 is not a recognized or utilized tool for inducing or studying ferroptosis. The primary identification of this compound in scientific literature is as a pyrazolopyridine antagonist of the influenza A virus nonstructural protein 1 (NS1), with an IC90 of 155 nM and an EC50 of 0.7 μM for the H1N1 strain.[1] There is no evidence to suggest that this compound has any established role or mechanism of action related to the induction of ferroptosis.
This guide will, therefore, pivot to provide a comparative overview of well-established and commonly used small molecule inducers of ferroptosis, which researchers, scientists, and drug development professionals can use as a reference. These alternatives include Erastin, RSL3, and FIN56, each with distinct mechanisms of action that target different nodes of the ferroptosis signaling pathway.
Understanding Ferroptosis: A Key Regulated Cell Death Pathway
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The core mechanism of ferroptosis revolves around the failure of the glutathione (GSH)-dependent antioxidant defense system, primarily the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, and its inactivation is a central event in ferroptosis.
Key Signaling Pathways in Ferroptosis
The induction of ferroptosis can be broadly categorized into two main pathways: the transporter-dependent (System Xc⁻ inhibition) and the enzyme-dependent (GPX4 inhibition) pathways.
Comparison of Common Ferroptosis Inducers
The following table summarizes the key characteristics of the most widely used ferroptosis-inducing small molecules.
| Feature | Erastin | RSL3 (RAS-Selective Lethal 3) | FIN56 |
| Class | Class I Ferroptosis Inducer | Class II Ferroptosis Inducer | Class III Ferroptosis Inducer |
| Primary Target | System Xc⁻ (SLC7A11) | Glutathione Peroxidase 4 (GPX4) | Acetyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and GPX4 Degradation |
| Mechanism of Action | Inhibits cystine uptake, leading to depletion of intracellular cysteine and subsequently glutathione (GSH), which is a necessary cofactor for GPX4 activity. | Directly and covalently binds to the active site of GPX4, inhibiting its enzymatic activity. | Induces ferroptosis through two mechanisms: promoting the degradation of GPX4 and activating ACSL4, an enzyme involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, which are substrates for lipid peroxidation. |
| Typical Effective Concentration | 1-10 µM | 100 nM - 1 µM | 1-10 µM |
| Key Experimental Readouts | Decreased intracellular GSH levels, increased lipid ROS, cell death rescued by iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., Ferrostatin-1). | Increased lipid ROS, cell death rescued by iron chelators and lipophilic antioxidants. GSH levels are not directly depleted. | GPX4 protein degradation, increased lipid ROS, cell death rescued by iron chelators and lipophilic antioxidants. |
| Known Off-Target Effects | Can affect other cellular processes due to GSH depletion. | Some studies suggest potential off-target effects on other selenoproteins like thioredoxin reductase 1 (TXNRD1).[2] | Less characterized compared to Erastin and RSL3. |
Experimental Protocols
Below are generalized protocols for inducing ferroptosis using the discussed compounds. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
General Experimental Workflow for Ferroptosis Induction
Protocol 1: Induction of Ferroptosis with Erastin
-
Cell Culture: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of Erastin in DMSO. Dilute the stock solution in cell culture medium to final concentrations ranging from 1 µM to 20 µM.
-
Treatment: Remove the old medium and add the medium containing Erastin. For rescue experiments, co-treat with Ferrostatin-1 (1 µM) or Deferoxamine (100 µM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cell Viability: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Lipid ROS: Stain cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy.
-
GSH Levels: Measure intracellular GSH levels using a commercially available kit.
-
Protocol 2: Induction of Ferroptosis with RSL3
-
Cell Culture: Plate cells as described for the Erastin protocol.
-
Compound Preparation: Prepare a stock solution of RSL3 in DMSO. Dilute to final concentrations ranging from 100 nM to 2 µM in cell culture medium.
-
Treatment: Treat cells with RSL3. For rescue experiments, co-treat with Ferrostatin-1 (1 µM) or Deferoxamine (100 µM).
-
Incubation: Incubate for 12-24 hours. RSL3 often acts faster than Erastin.
-
Analysis:
-
Cell Viability: Assess cell viability.
-
Lipid ROS: Measure lipid peroxidation.
-
Western Blot: Analyze the expression levels of GPX4 and other relevant proteins.
-
Logical Comparison of Ferroptosis Inducer Mechanisms
The choice of a ferroptosis inducer depends on the specific research question. The following diagram illustrates the logical differences in their mechanisms.
Conclusion
While this compound does not appear to be a relevant tool for ferroptosis research, a variety of potent and specific small molecules are available to researchers. Erastin, RSL3, and FIN56 represent three distinct classes of ferroptosis inducers that target different aspects of the ferroptosis pathway. Understanding their unique mechanisms of action is critical for designing and interpreting experiments aimed at elucidating the role of ferroptosis in health and disease. The choice of inducer should be guided by the specific biological question being addressed, and appropriate rescue experiments should always be included to confirm that the observed cell death is indeed ferroptosis.
References
A Comparative Analysis of ML303 and Other Antiviral Agents Against Influenza A Virus
A definitive guide for researchers and drug development professionals on the efficacy and mechanisms of action of established and emerging influenza antivirals.
This guide provides a comprehensive comparison of the antiviral agent ML303 with a range of other compounds targeting the influenza A virus. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the relative efficacy, mechanisms of action, and experimental validation of these antiviral molecules.
Executive Summary
Influenza A virus remains a significant global health threat, necessitating the continued development of novel antiviral therapeutics. This guide focuses on this compound, a known antagonist of the influenza A virus non-structural protein 1 (NS1), and compares its in vitro efficacy with that of other established and emerging antiviral drugs. These include neuraminidase inhibitors, M2 ion channel blockers, a cap-dependent endonuclease inhibitor, an RNA-dependent RNA polymerase inhibitor, and a membrane fusion inhibitor. By presenting quantitative efficacy data, detailed experimental protocols, and visual representations of their mechanisms of action, this guide aims to provide a valuable resource for the scientific community engaged in antiviral research and development.
Data Presentation: In Vitro Efficacy Against Influenza A (H1N1)
The following table summarizes the in vitro efficacy of this compound and other selected antiviral agents against influenza A virus (H1N1 strain). The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%.
| Antiviral Agent | Drug Class | Target | EC50 / IC50 (µM) | Virus Strain | Assay Type |
| This compound | NS1 Antagonist | Non-structural protein 1 (NS1) | EC50: 0.7 | Influenza A virus H1N1 | Cell-based |
| Oseltamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | EC50: 0.10 ± 0.05 | A/California/7/2009 (H1N1)pdm09 | Cell Viability |
| Zanamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | EC50: 0.13 ± 0.07 | A/California/7/2009 (H1N1)pdm09 | Cell Viability |
| Peramivir | Neuraminidase Inhibitor | Neuraminidase (NA) | EC50: 0.015 ± 0.00577 | A/California/7/2009 (H1N1)pdm09 | Cell Viability |
| Baloxavir marboxil | Cap-dependent Endonuclease Inhibitor | Polymerase acidic (PA) protein | IC50: 0.0014 - 0.0031 | Influenza A viruses | Polymerase acidic (PA) endonuclease assay |
| Amantadine | M2 Ion Channel Blocker | M2 proton channel | EC50: ≥ 24 | H1N1 (2009) | Miniplaque assay |
| Rimantadine | M2 Ion Channel Blocker | M2 proton channel | EC50: ≥ 24 | H1N1 (2009) | Miniplaque assay |
| Favipiravir | RNA-dependent RNA Polymerase Inhibitor | RNA-dependent RNA polymerase (RdRp) | EC50: 0.19 - 22.48 | Various Influenza A and B | Plaque Reduction Assay |
| Umifenovir | Membrane Fusion Inhibitor | Hemagglutinin (HA) | IC50: 11 (H1N1) | H1N1 influenza virus | Cytotoxicity Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are outlines of standard assays used to determine antiviral efficacy.
Protocol 1: Influenza Virus Replication Assay for NS1 Antagonists (e.g., this compound)
This cell-based assay is designed to quantify the ability of a compound to inhibit influenza virus replication in a mammalian cell line.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine
-
Influenza A/PR/8/34 (H1N1) virus stock
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well tissue culture plates
-
Reagents for TCID50 (50% Tissue Culture Infectious Dose) assay
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates to form a confluent monolayer.
-
Infection: Infect the confluent MDCK monolayers with influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.1.
-
Compound Treatment: Immediately after infection, add the test compounds at various concentrations to the infected cell cultures. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Virus Titer Determination: After 48 hours, harvest the culture supernatants and determine the virus titers using a standard TCID50 assay on fresh MDCK cell monolayers.
-
Data Analysis: Calculate the percent inhibition of virus replication for each compound concentration compared to the no-drug control. Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.
Protocol 2: Plaque Reduction Assay
This is a classic virological method to quantify infectious virus particles and assess the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of MDCK cells in 6-well plates
-
Influenza virus stock
-
Serial dilutions of the test antiviral compound
-
Overlay medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells
-
Crystal violet solution for staining
Procedure:
-
Cell Preparation: Grow MDCK cells to a confluent monolayer in 6-well plates.
-
Virus Adsorption: Wash the cell monolayers and infect with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each drug concentration compared to the control (no drug). The EC50 is the concentration of the drug that reduces the number of plaques by 50%.
Protocol 3: Neutral Red Uptake Assay for Cell Viability
This colorimetric assay is used to determine cell viability after viral infection and antiviral treatment. Viable cells take up the neutral red dye into their lysosomes.
Materials:
-
MDCK cells
-
96-well plates
-
Influenza virus
-
Test compounds
-
Neutral Red solution
-
Destaining solution (e.g., acidified ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Infection: Seed MDCK cells in 96-well plates and infect with influenza virus in the presence of varying concentrations of the test compound. Include uninfected and infected-untreated controls.
-
Incubation: Incubate the plates for a period sufficient to observe cytopathic effect (CPE) in the infected-untreated wells (typically 48-72 hours).
-
Staining: Remove the culture medium and add a medium containing Neutral Red. Incubate for 2-3 hours to allow dye uptake by viable cells.
-
Destaining: Wash the cells to remove excess dye and then add a destaining solution to extract the dye from the lysosomes of viable cells.
-
Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the uninfected control. The EC50 is the concentration of the drug that protects 50% of the cells from virus-induced death.
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by the different classes of antivirals and a typical experimental workflow for antiviral testing.
Caption: Mechanisms of action for different classes of anti-influenza drugs.
Caption: A generalized workflow for in vitro antiviral efficacy testing.
Validating the In Vivo Effects of ML303: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current data on ML303, a novel antagonist of the influenza A virus non-structural protein 1 (NS1). Due to the absence of publicly available in vivo efficacy data for this compound, this guide presents its validated in vitro effects and available pharmacokinetic data in a comparative context with the established in vivo efficacy of Oseltamivir, a neuraminidase inhibitor.
Executive Summary
This compound is a potent, in vitro-validated pyrazolopyridine inhibitor of the influenza A NS1 protein, a key viral factor responsible for antagonizing the host's innate immune response.[1][2] While this compound has demonstrated promising antiviral activity in cell-based assays and favorable in vivo bioavailability, to date, no studies have been published demonstrating its efficacy in animal models of influenza infection. This guide summarizes the existing data for this compound and provides a benchmark for comparison against the well-documented in vivo effects of the approved antiviral drug, Oseltamivir.
This compound: In Vitro Efficacy and In Vivo Pharmacokinetics
This compound has been identified as a valuable research tool for investigating the role of the NS1 protein in influenza A virus pathogenesis.[2] Its mechanism of action involves the inhibition of NS1, thereby restoring the host cell's ability to mount an interferon response against the virus.[1][2]
Data Presentation: this compound
| Parameter | This compound | Alternative: Oseltamivir |
| Target | Influenza A Virus NS1 Protein | Influenza Virus Neuraminidase |
| In Vitro Potency (IC90) | 155 nM (Influenza A/PR/8/34 in MDCK cells)[2] | Not applicable (different mechanism) |
| In Vitro Efficacy | Restores IFN-β mRNA levels in infected MDCK cells.[1] | Inhibits plaque formation of various influenza strains. |
| In Vivo Efficacy | No published data available | Significant reduction in mortality and improved recovery in influenza-infected mice. |
| In Vivo Bioavailability | Good stability and bioavailability demonstrated in mice.[2] | Orally bioavailable. |
Experimental Protocols: this compound
In Vitro Antiviral Activity Assay:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus Strain: Influenza A/PR/8/34 (H1N1).
-
Methodology: MDCK cells were infected with influenza A/PR/8/34 at a multiplicity of infection (MOI) of 0.1. The cells were then treated with varying concentrations of this compound. After 48 hours of incubation, the supernatant was collected.
-
Endpoint: The reduction in viral titer was quantified using a hemagglutination assay and a standard 50% tissue culture infectious dose (TCID50) analysis.[1]
In Vivo Pharmacokinetic Study:
-
Animal Model: Mice.
-
Administration: Intraperitoneal (IP) injection of this compound.
-
Sampling: Plasma, liver, and lung tissues were collected at various time points post-injection.
-
Analysis: The concentration of this compound in the collected samples was measured to determine its pharmacokinetic profile.
-
Results: this compound demonstrated good distribution to the lungs, the primary site of influenza infection.
Comparative Benchmark: Oseltamivir In Vivo Efficacy
Oseltamivir is an orally administered neuraminidase inhibitor approved for the treatment of influenza A and B infections. Its in vivo efficacy has been extensively documented in various animal models.
Data Presentation: Oseltamivir in a Mouse Model
| Parameter | Vehicle Control | Oseltamivir (20 mg/kg/day) |
| Survival Rate | Significantly lower | Significantly improved |
| Body Weight | Progressive loss | Reduced loss and faster recovery |
| Blood Oxygen Saturation (SpO2) | Significant decrease | Significantly improved |
Experimental Protocols: Oseltamivir
In Vivo Efficacy Study in Mice:
-
Animal Model: C57Bl/6J male mice (6-7 weeks old).
-
Virus Strain and Inoculation: Mice were inoculated intranasally with influenza virus H1N1 A/PR/8/34.
-
Treatment: Oseltamivir was administered orally (20 mg/kg) once daily, starting on the same day as the viral inoculation.
-
Endpoints: Mortality, body weight changes, and blood oxygen saturation were monitored to assess the therapeutic effect of the treatment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Mechanism of action of this compound in inhibiting the influenza A NS1 protein.
Caption: Proposed experimental workflow for in vivo efficacy testing of this compound.
Conclusion and Future Directions
This compound is a promising small molecule antagonist of the influenza A virus NS1 protein with potent in vitro activity and favorable in vivo pharmacokinetic properties. However, a critical gap remains in our understanding of its in vivo efficacy. The data and protocols provided in this guide serve as a foundation for researchers to design and execute definitive in vivo studies to validate the therapeutic potential of this compound. Future studies should focus on evaluating this compound in established mouse models of influenza infection, using clinically relevant endpoints such as survival, viral load reduction in the lungs, and amelioration of disease symptoms. Direct comparison with approved antivirals like Oseltamivir in such studies will be crucial in determining the potential of NS1 inhibition as a viable anti-influenza strategy.
References
- 1. Identification, Design and Synthesis of Novel Pyrazolopyridine Influenza Virus Nonstructural Protein 1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: ML303 and Similar Influenza NS1 Protein Antagonists
For Researchers, Scientists, and Drug Development Professionals
The influenza A virus non-structural protein 1 (NS1) is a critical virulence factor that counteracts the host's antiviral immune response, making it a prime target for novel antiviral therapeutics. This guide provides a head-to-head comparison of ML303, a potent NS1 antagonist, with other similar compounds, focusing on their mechanism of action, in vitro efficacy, and the experimental data supporting their activity.
Overview of NS1 Inhibition
The NS1 protein employs multiple strategies to suppress the host immune response, a key one being the inhibition of host gene expression. It achieves this, in part, by binding to the 30 kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF30), thereby preventing the maturation of cellular pre-mRNAs, including that of antiviral cytokines like interferon-β (IFN-β). Small molecules that disrupt the NS1-CPSF30 interaction or otherwise inhibit NS1 function are promising candidates for new influenza treatments.
Comparative Analysis of NS1 Inhibitors
This comparison focuses on this compound and two other notable NS1 inhibitors, A9 (also known as JJ3297) and A22, which are analogs of the initial hit compound NSC125044. While a direct comparative study under identical experimental conditions is not publicly available, the following table summarizes their reported biological activities from various studies.
| Compound | Target/Mechanism of Action | IC₅₀/EC₅₀/IC₉₀ | Cell Line | Influenza Strain | Cytotoxicity (CC₅₀) | Therapeutic Index (TI = CC₅₀/IC₅₀) | Reference |
| This compound | Influenza NS1 Antagonist | IC₉₀ = 155 nM | MDCK | A/PR/8/34 | > 25 µM | > 161 | --INVALID-LINK-- |
| A9 (JJ3297) | Inhibits NS1-CPSF30 Interaction | EC₅₀ = 0.8 µM | MDCK | A/PR/8/34 | Not Reported | Not Reported | --INVALID-LINK-- |
| A22 | Inhibits NS1-CPSF30 Interaction | EC₅₀ ≈ 50 nM | MDCK | Not Specified | Not Reported | Not Reported | --INVALID-LINK-- |
Note: The presented values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Influenza A virus NS1 protein inhibits the host antiviral response.
Caption: General workflows for antiviral and IFN-β quantification assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the evaluation of NS1 inhibitors.
Yeast-Based NS1 Inhibitor Phenotypic Screen
This assay identifies compounds that rescue the slow-growth phenotype induced by NS1 expression in Saccharomyces cerevisiae.
1. Yeast Strain and Plasmids:
-
S. cerevisiae strain engineered to express the influenza A/WSN/33 NS1 protein under the control of a galactose-inducible promoter (e.g., GAL1).
-
A control strain with an empty vector.
2. Growth Conditions:
-
Grow yeast in synthetic complete medium lacking uracil (SC-Ura) with 2% raffinose as the carbon source to mid-log phase.
-
Induce NS1 expression by adding galactose to a final concentration of 2%.
3. High-Throughput Screening:
-
Dispense the induced yeast culture into 384-well microplates.
-
Add test compounds from a chemical library to each well at a final concentration of ~10 µM.
-
Incubate plates at 30°C for 16-24 hours.
-
Measure yeast growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
Identify "hits" as compounds that restore growth to levels comparable to the control strain.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit virus-induced cell death.
1. Cell Culture and Virus:
-
Use Madin-Darby Canine Kidney (MDCK) cells grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Use a laboratory-adapted influenza A virus strain, such as A/PR/8/34 (H1N1).
2. Plaque Assay:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Wash cells with phosphate-buffered saline (PBS) and infect with ~100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with agar containing DMEM, 1 µg/mL TPCK-trypsin, and serial dilutions of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
NS1-CPSF30 Binding Assay (Co-immunoprecipitation)
This assay assesses the ability of a compound to disrupt the interaction between NS1 and CPSF30.
1. Cell Culture and Transfection:
-
Use human embryonic kidney (HEK293T) cells.
-
Co-transfect cells with plasmids expressing FLAG-tagged NS1 and HA-tagged CPSF30.
2. Compound Treatment and Lysis:
-
24 hours post-transfection, treat the cells with the test compound at various concentrations for 6-8 hours.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
3. Immunoprecipitation:
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-NS1.
-
Wash the beads extensively to remove non-specific binding proteins.
4. Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-FLAG and anti-HA antibodies to detect NS1 and co-immunoprecipitated CPSF30, respectively.
-
A reduction in the amount of co-immunoprecipitated HA-CPSF30 in the presence of the compound indicates inhibition of the interaction.
Quantitative Real-Time PCR (qRT-PCR) for IFN-β mRNA
This method quantifies the level of IFN-β mRNA in response to viral infection and compound treatment.
1. Cell Culture, Infection, and Treatment:
-
Seed MDCK cells in 12-well plates.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 1-2.
-
After 1 hour of adsorption, replace the inoculum with fresh media containing the test compound.
2. RNA Extraction and cDNA Synthesis:
-
At 6-8 hours post-infection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT).
3. qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for canine IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.
-
Canine IFN-β Forward Primer: 5'-GAGAACAGCATCTTCACCTCCA-3'
-
Canine IFN-β Reverse Primer: 5'-TCCTTGGCCTTCAGGTAATGC-3'
-
Run the qPCR reaction on a real-time PCR system.
4. Data Analysis:
-
Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the virus-infected, untreated control. An increase in IFN-β mRNA levels in the presence of the compound indicates a restoration of the host antiviral response.
On-Target Efficacy of ML303: A Comparative Analysis with Alternative Influenza NS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of ML303, a known antagonist of the influenza A virus non-structural protein 1 (NS1), with other investigational inhibitors targeting the same viral protein. The data presented herein is intended to offer an objective overview to inform research and drug development decisions in the pursuit of novel anti-influenza therapeutics.
Executive Summary
The influenza A virus NS1 protein is a critical virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFN). This compound and other compounds discussed in this guide are designed to inhibit NS1, thereby restoring the host's antiviral defenses. This guide presents a comparative analysis of this compound with other reported NS1 inhibitors, namely A9, A22, and compounds 157 and 164. The comparison is based on their reported antiviral activities and is supported by detailed experimental protocols for key validation assays.
Data Presentation: Quantitative Comparison of NS1 Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the experimental conditions, including the specific influenza virus strains and cell lines used, may vary between studies. This variability should be considered when making direct comparisons.
| Compound | Target | Assay Type | Value | Influenza A Strain | Cell Line |
| This compound | NS1 | Antiviral Activity (EC50) | 0.7 µM | H1N1 | MDCK |
| NS1 | Biochemical Assay (IC90) | 155 nM | N/A | N/A | |
| A9 (JJ3297) | NS1 | Antiviral Activity (EC50) | 0.8 µM | Not Specified | Not Specified |
| A22 | NS1 | Antiviral Activity | ~10x more potent than A9 | Not Specified | Not Specified |
| Compound 157 | NS1 | Antiviral Activity (IC50) | 51.6 µM | A/PR/8/34(H1N1) | A549 |
| Compound 164 | NS1 | Antiviral Activity (IC50) | 46.4 µM | A/PR/8/34(H1N1) | A549 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Plaque Reduction Assay for Antiviral Activity (EC50/IC50 Determination)
This assay is a standard method to determine the concentration of a compound that inhibits virus-induced cell death (plaque formation) by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Avicel or Agarose
-
Crystal Violet solution
-
Influenza A virus stock
-
Test compounds (this compound, A9, A22, 157, 164)
Procedure:
-
Seed MDCK or A549 cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Infect the cell monolayers with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the test compounds.
-
After a 1-hour incubation period to allow for viral adsorption, remove the inoculum.
-
Overlay the cells with a semi-solid medium (e.g., DMEM containing 1.2% Avicel or 0.6% agarose) and the respective compound concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[1][2][3][4]
Interferon-β (IFN-β) Promoter Luciferase Reporter Assay
This cell-based assay is used to confirm the on-target activity of NS1 inhibitors by measuring the restoration of IFN-β promoter activity, which is suppressed by NS1.[5][6]
Materials:
-
HEK293T cells
-
Plasmids: pIFN-β-Luc (Firefly luciferase reporter driven by IFN-β promoter), a Renilla luciferase plasmid (for normalization), and an NS1 expression plasmid.
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Test compounds
Procedure:
-
Co-transfect HEK293T cells with the pIFN-β-Luc reporter plasmid, the Renilla luciferase plasmid, and the NS1 expression plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of the test compounds.
-
Following a specified incubation period (e.g., 6 hours), lyse the cells.
-
Measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the extent of IFN-β promoter activity restoration.
Quantitative Real-Time PCR (qRT-PCR) for IFN-β mRNA Quantification
This assay directly measures the levels of IFN-β messenger RNA (mRNA) to confirm that the restoration of IFN-β promoter activity by NS1 inhibitors translates to increased transcription of the IFN-β gene.
Materials:
-
MDCK or A549 cells
-
Influenza A virus
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for IFN-β and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Infect MDCK or A549 cells with influenza A virus in the presence or absence of the test compounds.
-
At a specific time point post-infection (e.g., 8 hours), harvest the cells and extract total RNA.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers and probes for IFN-β and the housekeeping gene.
-
Quantify the relative expression of IFN-β mRNA by normalizing to the expression of the housekeeping gene using the ΔΔCt method.[7][8][9][10]
Mandatory Visualizations
Signaling Pathway of Influenza NS1 Protein
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IFN-β and ISRE Promoter Activation [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Strand-Specific Quantitative RT-PCR Method for Detecting vRNA, cRNA, and mRNA of H7N9 Avian Influenza Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. cdn.who.int [cdn.who.int]
ML303 (ML320): A New Era in Selective GSK3β Inhibition for Research and Drug Discovery
For researchers, scientists, and drug development professionals, the quest for highly selective and potent kinase inhibitors is paramount. In the landscape of Glycogen Synthase Kinase 3β (GSK3β) inhibitors, ML303 (also known as ML320) has emerged as a significant advancement over previous compounds, offering superior selectivity and robust cellular activity. This guide provides a comprehensive comparison of ML320 with its predecessors, supported by experimental data, detailed protocols, and visual pathway representations to facilitate a deeper understanding of its advantages.
Glycogen Synthase Kinase 3β is a key regulator in a multitude of cellular signaling pathways, implicating it in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of specific GSK3β inhibitors is of high therapeutic interest. While numerous GSK3β inhibitors have been identified, many suffer from a lack of selectivity, leading to off-target effects that can confound research findings and present challenges for therapeutic development. One of the most potent and selective inhibitors prior to ML320 was CHIR99021. However, ML320 has demonstrated a superior kinome-wide selectivity profile.[1]
Superior Potency and Selectivity of ML320
ML320, a dihydropyridine-based compound, was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It exhibits exceptional potency against GSK3β with an IC50 value in the low nanomolar range (10-30 nM). More strikingly, its selectivity profile represents a significant improvement over previously established inhibitors like CHIR99021.
Kinome-Wide Selectivity Comparison
A key advantage of ML320 is its remarkable selectivity across the human kinome. Kinome scan data, which assesses the inhibitory activity of a compound against a large panel of kinases, reveals the superior selectivity of ML320 compared to CHIR99021. At a concentration of 10 µM, CHIR99021 inhibits a significantly larger percentage of the kinome than ML320.
| Compound | GSK3β IC50 (nM) | Percentage of Kinome Inhibited (>50% at 10 µM) |
| ML320 | 10-30 | 2.6% |
| CHIR99021 | ~6.7 | 6.4% (20 kinases) |
Data sourced from the Probe Report for ML320 (CID 56840716) and comparative data mentioned in the same report.[1]
This enhanced selectivity minimizes the potential for off-target effects, making ML320 a more precise tool for dissecting GSK3β-specific functions in cellular and in vivo models.
Robust Cellular Activity
Beyond its biochemical potency and selectivity, ML320 demonstrates excellent activity in cell-based assays, confirming its ability to engage and inhibit GSK3β in a cellular context.
| Assay | Cell Line | ML320 Potency |
| Tau Phosphorylation Inhibition | SH-SY5Y Neuroblastoma | IC50 of 1 µM |
| TCF/LEF Reporter Assay (β-catenin stabilization) | HEK293 | EC50 of 5 µM |
Data sourced from the Probe Report for ML320 (CID 56840716).[1]
Importantly, ML320 showed no cellular toxicity in SH-SY5Y cells at concentrations up to 30 µM, highlighting a favorable therapeutic window.[1]
Signaling Pathways and Experimental Workflows
To visually represent the context of ML320's action and the methods used for its evaluation, the following diagrams are provided.
Caption: GSK3β signaling pathways and the inhibitory action of ML320.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize ML320.
Kinase Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the ability of an inhibitor to reduce the enzymatic activity of GSK3β. A common method is a mobility shift assay, which detects the phosphorylation of a substrate peptide by the kinase.
-
Protocol Outline:
-
Recombinant human GSK3β is incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.
-
A serial dilution of the inhibitor (e.g., ML320) is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the product (phosphorylated peptide) and substrate are separated by microfluidic capillary electrophoresis.
-
The amount of product formation is quantified by fluorescence detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinome-Wide Selectivity Profiling (KinomeScan™)
-
Principle: This competition binding assay quantifies the interaction of a test compound with a large panel of human kinases.
-
Protocol Outline:
-
A library of DNA-tagged human kinases is used.
-
An immobilized, active-site directed ligand is prepared on a solid support.
-
The test compound (e.g., ML320 at 10 µM) is incubated with the kinase library.
-
The mixture is then passed over the immobilized ligand.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained. Kinases bound by the test compound will not be retained.
-
The amount of each kinase remaining in the solution is quantified using quantitative PCR (qPCR) of the DNA tags.
-
The results are expressed as a percentage of the kinase that is inhibited from binding to the immobilized ligand.
-
Cellular Tau Phosphorylation Assay
-
Principle: This assay measures the ability of an inhibitor to reduce the phosphorylation of Tau protein at specific sites in a cellular context.
-
Protocol Outline:
-
SH-SY5Y neuroblastoma cells are cultured in appropriate media.
-
Cells are treated with various concentrations of the GSK3β inhibitor (e.g., ML320) for a specified period.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western Blot).
-
The membrane is probed with primary antibodies specific for phosphorylated Tau (e.g., AT8, PHF-1) and total Tau.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified, and the ratio of phosphorylated Tau to total Tau is calculated to determine the extent of inhibition.
-
TCF/LEF Reporter Assay
-
Principle: This assay measures the activity of the Wnt/β-catenin signaling pathway. Inhibition of GSK3β leads to the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive genes. A reporter gene (e.g., luciferase) under the control of a TCF/LEF promoter is used to quantify this activation.
-
Protocol Outline:
-
HEK293 cells are co-transfected with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After a period to allow for plasmid expression, the cells are treated with different concentrations of the GSK3β inhibitor.
-
Following incubation, the cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
The TCF/LEF reporter activity is normalized to the control reporter activity.
-
EC50 values are determined by plotting the fold activation against the inhibitor concentration.
-
Conclusion
This compound (ML320) represents a significant advancement in the field of GSK3β inhibitors. Its superior potency and, most notably, its exceptional kinome-wide selectivity compared to previous inhibitors like CHIR99021, make it an invaluable tool for researchers. The robust cellular activity of ML320 in key pathways regulated by GSK3β, coupled with its low cytotoxicity, underscores its potential for both basic research and as a starting point for the development of novel therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for understanding and utilizing this next-generation GSK3β inhibitor.
References
Independent Verification of ML303's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the influenza NS1 protein antagonist, ML303, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and the Role of Influenza NS1
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target is the non-structural protein 1 (NS1), a key virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFN) such as IFN-β. By antagonizing NS1, small molecules can restore the host's antiviral defenses and inhibit viral replication.
This compound is a pyrazolopyridine compound identified as an antagonist of the influenza A virus NS1 protein. It has been shown to restore IFN-β mRNA levels in infected cells and exhibits antiviral activity against H1N1 strains.[1] This guide provides an independent verification of this compound's biological activity by comparing it with other known NS1 inhibitors and detailing the experimental protocols required to assess their efficacy.
Quantitative Comparison of NS1 Inhibitors
The following table summarizes the reported biological activities of this compound and a selection of alternative influenza NS1 inhibitors. This data is compiled from various studies and provides a quantitative basis for comparison.
| Compound | Target | Assay Type | Cell Line | Virus Strain | IC50 / EC50 | Cytotoxicity (CC50) | Reference |
| This compound | Influenza NS1 | Antiviral Activity | MDCK | Influenza A (H1N1) | EC50: 0.7 µM | >25 µM (MDCK) | [1] |
| A9 (JJ3297) | Influenza NS1 | Virus Titer Reduction | A549 | Influenza A/PR/8/34 (H1N1) | IC50: ~2 µM | >100 µM (A549) | [2][3] |
| A22 | Influenza NS1 | NS1-CPSF30 Binding | In vitro | N/A | Binding Inhibition | Not Reported | [2] |
| NSC125044 | Influenza NS1 | Viral Replication | In vitro | Not specified | Not specified | Not Reported | [4][5] |
| Baicalin | Influenza NS1 | Viral Replication | In vitro/In vivo | Not specified | Not specified | Not Reported | [4][5] |
| Compound 157 | Influenza NS1 | Viral Replication | A549 | Influenza A/PR/8/34 (H1N1) | IC50: 51.6 µM | >400 µM (A549) | [6] |
| Compound 164 | Influenza NS1 | Viral Replication | A549 | Influenza A/PR/8/34 (H1N1) | IC50: 46.4 µM | >150 µM (A549) | [6] |
Note: Data for some compounds is limited in the public domain. Further independent testing is recommended for a direct comparison.
Signaling Pathway of Influenza NS1 and its Inhibition
The influenza A virus NS1 protein employs multiple mechanisms to suppress the host's type I interferon response. A key pathway involves the inhibition of RIG-I-mediated signaling, which is responsible for detecting viral RNA and initiating a signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB. These transcription factors are essential for the expression of IFN-β. NS1 can interfere with this pathway at several points, including by binding to RIG-I and the E3 ubiquitin ligase TRIM25, and by sequestering the cellular protein CPSF30, which is involved in the processing of host pre-mRNAs, including IFN-β pre-mRNA.[2][7][8][9] Small molecule inhibitors like this compound and A9 are designed to disrupt these interactions, thereby restoring IFN-β production.
Caption: Influenza NS1 inhibits the host interferon response, which can be restored by small molecule inhibitors.
Experimental Protocols
To independently verify the biological activity of this compound and its alternatives, the following key experiments are recommended.
Cell-Based Antiviral Activity Assay (IC50 Determination)
This protocol is designed to determine the concentration of a compound that inhibits viral replication by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
Influenza A virus stock (e.g., A/PR/8/34 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Test compounds (this compound and alternatives)
-
MTT or Crystal Violet staining solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compounds in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).
-
Infection: When cells are confluent, wash them with PBS and infect with influenza virus at a low multiplicity of infection (MOI) of 0.01 in the presence of the serially diluted compounds. Include a "virus only" control and a "cells only" (mock) control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification of Viral Cytopathic Effect (CPE):
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, then stain with 0.1% crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance at 570 nm.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability compared to the mock-infected control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the antiviral IC50 of NS1 inhibitors.
IFN-β mRNA Quantification by RT-qPCR
This protocol measures the ability of a compound to restore the expression of IFN-β mRNA in virus-infected cells.
Materials:
-
A549 cells
-
Influenza A virus stock
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
6-well plates
Procedure:
-
Cell Treatment and Infection: Seed A549 cells in 6-well plates. Pre-treat the cells with the test compounds at a fixed concentration (e.g., 10 µM) for 1-2 hours. Infect the cells with influenza virus at a high MOI (e.g., 2).[1]
-
Incubation: Incubate the plates for 6-8 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for IFN-β and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the compound-treated, infected cells to the virus-only infected cells.
Conclusion
The independent verification of this compound's biological activity is crucial for its validation as a potential anti-influenza therapeutic. This guide provides a framework for comparing this compound to other NS1 inhibitors through standardized experimental protocols and a clear understanding of the underlying biological pathways. By utilizing the provided methodologies, researchers can generate robust and comparable data to aid in the development of novel influenza treatments. The data presented herein suggests that while this compound is a potent inhibitor, other compounds also show promise and warrant further investigation. The continued exploration of NS1 as a therapeutic target holds significant potential for combating influenza virus infections.
References
- 1. Activation of interferon regulatory factor 3 is inhibited by the influenza A virus NS1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Influenza Treatment: Drugs Currently Used and Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The NS1 protein of influenza A virus suppresses interferon-regulated activation of antigen-presentation and immune-proteasome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza A Virus Inhibits Type I IFN Signaling via NF-κB-Dependent Induction of SOCS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza Virus Non-Structural Protein 1 (NS1) Disrupts Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ML303 in the Spotlight: A Comparative Guide to Influenza A NS1 Protein Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML303 and other small molecule inhibitors targeting the non-structural protein 1 (NS1) of the influenza A virus. By presenting key performance data, detailed experimental protocols, and visual pathway diagrams, this guide aims to facilitate informed decisions in the pursuit of novel antiviral therapies.
The influenza A virus NS1 protein is a critical virulence factor that orchestrates the subversion of the host's innate immune response, primarily by antagonizing the production of type I interferons (IFN). This function makes NS1 a prime target for antiviral drug development. This compound has emerged as a potent antagonist of the influenza A NS1 protein. This guide will compare this compound with other notable NS1 inhibitors, focusing on their efficacy in viral inhibition and their impact on host cell signaling pathways.
Comparative Analysis of NS1 Inhibitors
This compound demonstrates significant potency in inhibiting influenza A virus replication. A comparative summary of its performance against other known NS1 inhibitors, such as A9 (also known as JJ3297) and A22, is presented below. It is important to note that the following data is compiled from different studies and direct head-to-head comparisons may not be available. The variations in experimental conditions (e.g., cell lines, virus strains, and assay methodologies) should be considered when interpreting these values.
| Compound | Target | Reported Potency | Cell Line | Virus Strain | Assay Type |
| This compound | Influenza A NS1 | IC90: 155 nM[1] | MDCK | Influenza A/PR/8/34 | Antiviral Activity (Virus Titer Reduction) |
| A9 (JJ3297) | Influenza A NS1 | IC50: 0.8 µM[2] | MDCK | Influenza A/PR/8/34 | Antiviral Activity |
| A22 | Influenza A NS1 | EC50: ~50 nM | Not Specified | Not Specified | Not Specified |
Viral Inhibition Pathways: The Role of NS1
The influenza A NS1 protein employs multiple strategies to counteract the host's antiviral defenses. A primary mechanism is the inhibition of type I interferon (IFN-β) production. NS1's effector domain (ED) interacts with host cell proteins, including the cleavage and polyadenylation specificity factor 30 (CPSF30), to disrupt the processing of host pre-mRNAs, including that of IFN-β. This leads to a suppression of the host's innate immune response, allowing for efficient viral replication. Inhibitors like this compound, A9, and A22 are designed to interfere with these functions, thereby restoring the host's ability to produce IFN-β and control the viral infection.[1][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives are provided below.
Antiviral Activity Assay (TCID50 Assay)
This assay determines the concentration of an antiviral compound required to inhibit virus-induced cell death.
Workflow Diagram:
Methodology:
-
Cell Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well microplates and grown to a confluent monolayer.[1]
-
Virus Infection: The cell monolayers are infected with the influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.1.[1]
-
Compound Treatment: Immediately following infection, serial dilutions of the test compounds (this compound, A9, etc.) are added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Assessment of Cytopathic Effect (CPE): After the incubation period, the cell monolayers are visually inspected under a microscope for virus-induced CPE.
-
TCID50 Calculation: The 50% tissue culture infectious dose (TCID50) is calculated to determine the virus titer in the presence of each compound concentration. The IC50 or IC90 is then determined by plotting the reduction in virus titer against the compound concentration.
Restoration of IFN-β mRNA Expression (RT-qPCR Assay)
This assay quantifies the ability of an NS1 inhibitor to restore the host cell's production of IFN-β mRNA, which is suppressed by the influenza virus NS1 protein.
Workflow Diagram:
Methodology:
-
Cell Infection and Treatment: MDCK cells are infected with the influenza A/PR/8/34 virus at an MOI of 0.1 in the presence or absence of the test compound.[1]
-
Incubation: The cells are incubated for 6 hours.[1]
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy from Qiagen).[1]
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of IFN-β mRNA is calculated using the ΔΔCt method, comparing the expression levels in treated cells to those in untreated, infected cells.
Conclusion
This compound stands as a potent inhibitor of the influenza A NS1 protein, demonstrating significant antiviral activity. Its mechanism of action, centered on the restoration of the host's innate immune response, offers a promising avenue for the development of new anti-influenza therapeutics. While direct comparative data with other NS1 inhibitors like A9 and A22 is limited, the available information suggests that this compound is a highly effective compound. Further studies employing standardized assays will be crucial for a definitive comparative assessment and for advancing NS1 inhibitors towards clinical applications.
References
- 1. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 1, List of the NS1 inhibitor probe this compound and related analogs and their corresponding identification numbers - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ML303
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance for the safe and compliant disposal of ML303, a potent inhibitor of the influenza viral protein NS1. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as an acute toxic substance (Category 3, Oral), signifying that it can be harmful if ingested.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure you are familiar with its hazard profile. The primary hazard associated with this compound is acute oral toxicity .
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment is mandatory when handling this compound in any form (solid powder or in solution).
| PPE Category | Specific Requirements |
| Hand Protection | Nitrile gloves are required. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles must be worn. |
| Body Protection | A standard laboratory coat is required. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the powdered form or preparing solutions.
Step-by-Step Disposal Procedures
The precautionary statement P501 mandates the disposal of this compound and its containers in accordance with local, state, and federal regulations. The following steps provide a general framework for the proper disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Acutely Toxic Waste: All materials contaminated with this compound, including unused product, solutions, and heavily contaminated labware (e.g., pipettes, vials), must be treated as acutely toxic hazardous waste.
-
Segregation: This waste stream must be kept separate from all other laboratory waste, including non-hazardous trash and other chemical waste streams.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste - Acutely Toxic" and should list "this compound" as the primary constituent.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, sealed, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste - Acutely Toxic" and list "this compound" and the solvent system.
-
Secondary containment (e.g., a larger, unbreakable container) is required for liquid waste containers.
-
Step 3: Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazard: "Acutely Toxic (Oral)"
-
The accumulation start date (the date the first waste was added to the container)
-
The name and contact information of the generating laboratory or researcher
Step 4: Storage
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store waste for an extended period. Follow your institution's guidelines for waste pickup schedules.
Step 5: Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste.
Spill and Decontamination Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Small Spills (Powder):
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
-
Small Spills (Liquid):
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
This compound Disposal Decision Pathway
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound waste, from initial generation to final collection by Environmental Health and Safety.
Disclaimer: This document provides general guidance based on the known hazards of this compound. It is not a substitute for a formal Safety Data Sheet (SDS) and must be supplemented by a thorough review of your institution's specific chemical hygiene plan and waste disposal protocols, as well as all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.
Personal protective equipment for handling ML303
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of ML303, a potent inhibitor of the influenza viral protein NS1. Adherence to these procedures is critical due to the compound's acute oral toxicity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendation |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
Hazard Identification and Precautionary Measures
This compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3). The following pictograms and statements summarize the key hazards and necessary precautions.
| Hazard Information | Precautionary Statements |
| Signal Word: Danger | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Operational and Disposal Plan
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.
-
Ensure the storage area is secure and accessible only to authorized personnel.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in DMSO (20 mg/mL). When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Use dedicated and properly calibrated equipment (e.g., spatulas, weighing paper, glassware).
3. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
-
Do not dispose of down the drain or with general laboratory trash.
Below is a diagram illustrating the standard operational workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
